1,2-Cyclohexanedicarboximide
描述
Structure
3D Structure
属性
IUPAC Name |
3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMPODMCFGWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883674 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1444-94-6, 7506-66-3 | |
| Record name | Hexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Hexahydrophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Cyclohexanedicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Spectral Characterization of 1,2-Cyclohexanedicarboximide
Introduction
Molecular Structure and Stereoisomerism
The stereochemistry of 1,2-Cyclohexanedicarboximide is the primary determinant of its molecular symmetry, which profoundly influences its spectral characteristics, particularly in NMR. The cis isomer possesses a plane of symmetry that renders certain atoms chemically equivalent, whereas the trans isomer is asymmetric.
Caption: Chemical structures of cis- and trans-1,2-Cyclohexanedicarboximide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis is predicated on predicting the chemical environment and connectivity of each nucleus.[1]
Guiding Principles: Causality in NMR
The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms, like the oxygen and nitrogen in the imide ring, withdraw electron density from adjacent protons and carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). The number of signals in a ¹³C NMR spectrum directly corresponds to the number of chemically unique carbon atoms, a number dictated by molecular symmetry.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will allow for clear differentiation between the aliphatic protons of the cyclohexane ring and the imide N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Imide (N-H ) | 7.5 - 9.0 | Broad Singlet (br s) | 1H | The N-H proton is acidic and often exchanges, leading to a broad signal. Its position is highly dependent on solvent and concentration. |
| Methine (CH -C=O) | 2.5 - 3.0 | Multiplet (m) | 2H | These two protons are directly attached to the electron-withdrawing imide group, shifting them significantly downfield relative to other ring protons. |
| Cyclohexane (CH ₂) | 1.2 - 2.2 | Multiplet (m) | 8H | These eight protons on the four methylene groups of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is particularly powerful for distinguishing between the cis and trans isomers due to their differing symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Signals (cis) | Expected Signals (trans) | Rationale |
| Carbonyl (C =O) | 175 - 185 | 1 | 2 | The two carbonyl carbons are deshielded. They are equivalent in the cis isomer due to symmetry but non-equivalent in the trans isomer. |
| Methine (C H-C=O) | 40 - 50 | 1 | 2 | The methine carbons are alpha to the carbonyl group. They are equivalent in the cis isomer but non-equivalent in the trans isomer. |
| Cyclohexane (C H₂) | 20 - 35 | 2 | 4 | The four methylene carbons of the ring will produce only two signals for the symmetric cis isomer but four distinct signals for the asymmetric trans isomer. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines a self-validating system for obtaining high-quality NMR data for a solid organic compound like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or ~20 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signal should not obscure key analyte resonances.[3]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2] This removes any particulate matter that could degrade spectral resolution.
-
-
Instrument Setup & Data Acquisition:
-
Wipe the outside of the NMR tube clean before inserting it into the spinner turbine. Use a depth gauge to ensure correct positioning.[2]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.
-
Acquire a standard ¹H spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A significantly higher number of scans will be required due to the low natural abundance of ¹³C.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H or δ 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an ideal technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]
Guiding Principles: Causality in IR
The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. The imide group is particularly well-defined. Because the two carbonyl groups are coupled through the nitrogen atom, they exhibit two distinct C=O stretching vibrations: a symmetric stretch (both C=O bonds lengthen and shorten in phase) and an asymmetric stretch (one C=O bond lengthens while the other shortens). This two-band pattern is a hallmark of cyclic imides.[6]
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the imide and the aliphatic cyclohexane ring.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3350 | Medium, Broad | Characteristic of the N-H bond in the imide group. Broadening may occur due to hydrogen bonding in the solid state.[6] |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Arises from the C-H bonds of the CH₂ and CH groups in the cyclohexane ring.[7] |
| C=O Asymmetric Stretch | 1750 - 1790 | Strong | A key diagnostic peak for a cyclic imide. This higher frequency band corresponds to the out-of-phase stretching of the two carbonyls.[8] |
| C=O Symmetric Stretch | 1680 - 1720 | Strong | The second key diagnostic peak for a cyclic imide, corresponding to the in-phase stretching of the carbonyls.[6][8] |
| C-H Bend (scissoring) | ~1450 | Medium | Characteristic bending vibration of the CH₂ groups in the cyclohexane ring.[7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a modern, rapid, and reliable method for analyzing solid samples with minimal preparation.[9]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[10] This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[11]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The measurement range should be 4000-400 cm⁻¹.
-
-
Post-Measurement:
-
Release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12] Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[13][14]
Guiding Principles: Causality in MS Fragmentation
In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M•⁺).[15] This ion is energetically unstable and fragments into smaller, more stable ions. Fragmentation pathways are not random; they follow predictable chemical principles, often involving the cleavage of the weakest bonds or rearrangements that lead to stable neutral molecules or charged fragments. For cyclic systems like cyclohexane derivatives, a retro-Diels-Alder reaction is a characteristic and highly favorable fragmentation pathway.[16][17]
Predicted Mass Spectrum and Fragmentation
The mass spectrum will provide the molecular weight and a fragmentation fingerprint.
-
Molecular Ion (M•⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 153 , corresponding to the molecular formula [C₈H₁₁NO₂]•⁺.
-
Key Fragmentation Pathway: A primary fragmentation route is predicted to be a retro-Diels-Alder reaction of the cyclohexane ring. This involves the cleavage of two C-C bonds in the ring, resulting in the loss of a neutral ethene molecule (C₂H₄, 28 Da).
Caption: Predicted retro-Diels-Alder fragmentation pathway for the molecular ion of this compound.
| Predicted m/z | Proposed Fragment Ion | Formula | Rationale |
| 153 | [M]•⁺ (Molecular Ion) | [C₈H₁₁NO₂]•⁺ | The intact molecule minus one electron. |
| 125 | [M - C₂H₄]•⁺ | [C₆H₇NO₂]•⁺ | Loss of neutral ethene via a retro-Diels-Alder reaction. This is often a major fragment in cyclohexane systems.[17] |
| 97 | [C₅H₅NO]•⁺ | [C₅H₅NO]•⁺ | Further fragmentation of the m/z 125 ion by loss of CO. |
| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cleavage of the imide ring, leaving a cyclohexyl cation fragment. |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | A common fragment from the breakdown of the cyclohexane ring. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a standard method for obtaining an EI mass spectrum.
-
Sample Introduction:
-
Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Alternatively, for a sufficiently volatile and thermally stable compound, a direct insertion probe can be used to introduce the solid sample directly into the ion source.
-
-
Ionization:
-
The sample is introduced into the high-vacuum region of the mass spectrometer.
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13] This energy is standardized to allow for the comparison of spectra across different instruments and with library data.
-
-
Mass Analysis and Detection:
-
The resulting positive ions (molecular ion and fragments) are accelerated out of the ion source by an electric potential.
-
The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions.
-
-
Data Representation:
-
The data is presented as a mass spectrum: a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
-
Integrated Analytical Workflow
No single technique provides a complete structural picture. True confidence in characterization comes from the synergistic integration of all three analytical methods. The workflow below illustrates how NMR, IR, and MS data are collectively used to achieve unambiguous structural elucidation.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The comprehensive spectral analysis of this compound relies on a predictive framework grounded in the fundamental principles of NMR, IR, and MS. The key identifying features are:
-
NMR: The ability to distinguish cis and trans isomers based on the number of unique signals in the ¹³C spectrum, and the characteristic downfield shifts of the methine protons in the ¹H spectrum.
-
IR: The definitive presence of a cyclic imide functional group, confirmed by a pair of strong carbonyl absorption bands between 1680-1790 cm⁻¹ and an N-H stretch around 3200-3350 cm⁻¹.
-
MS: The confirmation of the molecular weight via the molecular ion peak at m/z 153, and a characteristic fragmentation pattern likely dominated by a retro-Diels-Alder loss of ethene (m/z 125).
This guide provides the necessary technical details and validated protocols for researchers to confidently acquire, interpret, and verify the spectral data for this compound, ensuring its correct identification and use in further scientific applications.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. youtube.com [youtube.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Infrared and Raman Group Frequencies of Cyclic Imides [opg.optica.org]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. acdlabs.com [acdlabs.com]
- 15. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. youtube.com [youtube.com]
A Technical Guide to the Medicinal Chemistry Applications of 1,2-Cyclohexanedicarboximide
Abstract
The 1,2-cyclohexanedicarboximide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted applications of this chemical entity. We will delve into its role in the development of novel anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core in their therapeutic design strategies.
Table of Contents
-
Introduction: The Rise of a Versatile Scaffold
-
Synthetic Strategies and Derivatization
-
Core Synthesis of this compound
-
Key Derivatization Pathways
-
-
Applications in Oncology
-
Mechanism of Action: Induction of Apoptosis
-
Case Study: Novel Anticancer Agents
-
-
Anti-inflammatory Potential
-
Mechanism of Action in Inflammation
-
Structure-Activity Relationship (SAR) Studies
-
-
Antimicrobial and Anticonvulsant Activities
-
Broad-Spectrum Antimicrobial Agents
-
Novel Anticonvulsant Therapies
-
-
Experimental Protocols
-
General Synthesis of N-substituted this compound Derivatives
-
In Vitro Anticancer Activity Assay (MTT Assay)
-
-
References
Introduction: The Rise of a Versatile Scaffold
The quest for novel chemical scaffolds that can serve as a foundation for the development of new therapeutic agents is a cornerstone of modern medicinal chemistry. The this compound moiety has garnered significant attention due to its rigid, bicyclic structure, which provides a well-defined three-dimensional orientation for appended functional groups. This conformational rigidity allows for precise interactions with biological targets, often leading to enhanced potency and selectivity. Furthermore, the imide functional group can participate in hydrogen bonding, a critical interaction for molecular recognition at the active sites of enzymes and receptors. The synthetic accessibility and the ease of derivatization of the this compound core have further fueled its exploration across various therapeutic areas.[1]
Synthetic Strategies and Derivatization
Core Synthesis of this compound
The foundational this compound structure is typically synthesized from cis-1,2-cyclohexanedicarboxylic acid or its anhydride.[2] The reaction involves the cyclization with ammonia or a primary amine under controlled heating conditions.[2] This reaction can be carried out in a polar solvent like aqueous ethanol or under solvent-free thermal conditions.[2] The choice of the starting amine is a critical determinant of the final compound's properties and biological activity.
Key Derivatization Pathways
The true strength of the this compound scaffold lies in its amenability to derivatization. The nitrogen atom of the imide ring serves as a primary point for modification, allowing for the introduction of a wide variety of substituents. These modifications can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
Caption: General synthesis and derivatization of this compound.
Applications in Oncology
The this compound scaffold has shown significant promise in the development of novel anticancer agents.
Mechanism of Action: Induction of Apoptosis
Derivatives of this compound have been shown to induce apoptosis in cancer cells. For example, novel 1,1-disubstituted cyclohexane-1-carboxamides have been designed and synthesized as apoptotic inducers.[3] Certain compounds from this class have been shown to induce caspases-3, -8, and -9 activities and cause G2/M growth arrest in A549 lung carcinoma cells.[3] Furthermore, they have been observed to increase the expression levels of the tumor suppressor protein p53 and the apoptosis regulator Bax.[3]
Case Study: Novel Anticancer Agents
A study on novel 1,1-disubstituted cyclohexane-1-carboxamides revealed that some compounds have a strong to moderate cytotoxic effect against various cancer cell lines, including MCF-7, HepG2, A549, and HTC-116.[3] Two compounds, in particular, demonstrated low IC50 values of 3.03 and 5.21 μM against the A549 cell line, comparable to the positive control doxorubicin (IC50 of 3.01 μM).[3] These compounds also showed higher selectivity against the normal human breast cell line MCF-10.[3]
| Cell Line | Compound 6a IC50 (µM) | Compound 8a IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 (Lung) | 3.03 | 5.21 | 3.01 |
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. The this compound scaffold has been explored for its potential to modulate inflammatory responses.
Mechanism of Action in Inflammation
The anti-inflammatory effects of cyclic imide derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] Specifically, some derivatives have been identified as potent and highly selective COX-2 inhibitors.[4] The mechanism of action involves the insertion of substituents, such as methoxy groups, deep into the secondary pocket of the COX-2 active site, leading to hydrogen bonding interactions with key residues like His90, Arg513, and Tyr355.[4]
Caption: Inhibition of the COX-2 inflammatory pathway.
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the anti-inflammatory activity of cyclic imide derivatives. For instance, a study on substituted cyclic imides identified a compound with a high COX-2 selectivity index of 400, comparable to celecoxib.[4] This particular compound showed superior anti-inflammatory activity in a carrageenan-induced rat paw edema model compared to diclofenac.[4] Generally, non-carboxylic derivatives have been found to be more potent anti-inflammatory agents than their corresponding carboxylic acid counterparts.[5]
Antimicrobial and Anticonvulsant Activities
The therapeutic potential of the this compound scaffold extends beyond oncology and inflammation.
Broad-Spectrum Antimicrobial Agents
Derivatives of cyclohexane have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] For example, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been found to be more active than tetracycline against certain Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.0005-0.032 μg/mL.[7] Some of these compounds also exhibit promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidum.[7]
Novel Anticonvulsant Therapies
The structural features of cyclohexane derivatives have prompted their investigation for anticonvulsant effects. A series of novel cyclohexanecarboxamide derivatives were synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[8] The most potent compounds demonstrated significant protection in these tests, with one derivative being more potent than the reference drugs phenobarbital and ethosuximide in the scPTZ test.[8] Mechanistic studies suggest that these compounds exert neuroprotective effects by modulating oxidative stress markers and activating the Nrf2/ARE pathway.[8]
Experimental Protocols
General Synthesis of N-substituted this compound Derivatives
-
Reactants:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (1.0 eq)
-
Appropriate primary amine (1.0-1.2 eq)
-
Solvent (e.g., glacial acetic acid, toluene, or solvent-free)
-
-
Procedure:
-
Combine cis-1,2-cyclohexanedicarboxylic anhydride and the primary amine in the chosen solvent or neat.
-
Heat the reaction mixture to reflux for a period of 2-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted this compound derivative.
-
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The versatility of this scaffold, coupled with its synthetic tractability, ensures its enduring importance in the field of medicinal chemistry. The insights and protocols provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of 1,2-Cyclohexanedicarboximide in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 1,2-Cyclohexanedicarboximide (CAS No: 7506-66-3), a vital intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document synthesizes theoretical principles with practical, field-proven experimental methodologies to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively work with this compound.
Introduction: The Importance of a Well-Defined Solubility Profile
This compound is a versatile chemical building block utilized in the synthesis of specialty polymers, pharmaceuticals, and plant growth regulators.[1][3][4] Its efficacy in these applications is directly linked to its handling and processing, which are governed by its physicochemical properties, most notably its solubility. A thorough understanding of its solubility profile enables:
-
Reaction Optimization: Selection of appropriate solvents to ensure homogeneity and favorable reaction kinetics.
-
Crystallization & Purification: Design of efficient crystallization processes for isolating the compound with high purity.
-
Formulation Development: Creation of stable and bioavailable formulations in drug delivery systems.[5][6]
-
Analytical Method Development: Choice of suitable mobile phases for chromatographic analysis.
This guide will first explore the theoretical underpinnings of solubility, connecting the molecular structure of this compound to its expected behavior. It will then detail rigorous experimental protocols for accurately determining its solubility, and finally, present a summarized profile based on available data and theoretical predictions.
Theoretical Framework for Predicting Solubility
Before embarking on experimental measurements, a theoretical assessment can provide a strong predictive foundation for solvent selection. This is grounded in the principle of "like dissolves like," where a solute's solubility is maximized in a solvent with similar intermolecular forces.[7]
Physicochemical Properties of this compound
The inherent properties of the this compound molecule are the primary determinants of its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][4] |
| Molecular Weight | 153.18 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~137 °C | [4] |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The molecule's structure, featuring a nonpolar cyclohexane ring fused to a polar dicarboximide group, results in a moderate overall polarity. The TPSA of 46.2 Ų and two hydrogen bond acceptors suggest its ability to interact with polar solvents, while the aliphatic ring allows for interactions with less polar media.[1] Its high melting point indicates strong crystal lattice energy, which a solvent must overcome for dissolution to occur.
The "Like Dissolves Like" Paradigm
This principle can be visualized by categorizing solvents and the solute based on their dominant intermolecular forces: nonpolar (van der Waals forces), polar aprotic (dipole-dipole interactions), and polar protic (hydrogen bonding).
Caption: Polarity matching predicts solubility.
Advanced Predictive Models
For more quantitative predictions, computational models such as Hansen Solubility Parameters (HSP) and COSMO-RS are invaluable.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[8][9] A solvent is likely to dissolve a solute if their HSP values are close. The "distance" (Ra) between the solute and solvent in the 3D Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is predicted.[9][10]
Caption: Solvents inside the sphere are predicted to be "good" solvents.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[11][12] It calculates the chemical potential of a solute in a solvent without relying on experimental data, making it highly valuable for screening novel compounds or solvent systems.[11][13][14]
Experimental Determination of Solubility
While theoretical models are excellent for screening, experimental verification is essential for obtaining accurate, actionable data.
General Experimental Workflow
A systematic approach ensures reliable and reproducible results. The workflow involves initial qualitative tests followed by precise quantitative measurements for promising solvents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 10. paint.org [paint.org]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. scm.com [scm.com]
- 14. ACP - Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,Ï-dicarboxylic acids using COSMOtherm [acp.copernicus.org]
Safe Handling of 1,2-Cyclohexanedicarboximide: A Technical Guide to Health and Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Foreword: A Proactive Stance on Chemical Safety
In the landscape of chemical research and pharmaceutical development, the introduction of novel or less-common intermediates is a constant. 1,2-Cyclohexanedicarboximide (CAS No. 7506-66-3) is one such compound, serving as a versatile building block in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2] While extensive, substance-specific toxicological data may be limited, a robust safety protocol is not only achievable but imperative.[1] This guide is built on the principle of proactive risk mitigation. It synthesizes established chemical safety principles with the known properties of this compound and its structural analogs to provide a comprehensive framework for its safe handling. As scientists, our primary responsibility is to conduct our work in a manner that ensures our own safety and that of our colleagues. This document serves as a critical tool in upholding that commitment.
Section 1: Compound Identification and Physicochemical Profile
A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. This compound is an organic compound whose physical state dictates its primary exposure risks.[1]
1.1 Chemical Identity and Properties
The compound is a white to off-white crystalline solid at room temperature.[1] Its solid nature means the primary physical hazard during handling is the generation of airborne dust particles. It is generally insoluble in water but may dissolve in common organic solvents like ethanol and acetone.[1]
| Property | Value | Source |
| CAS Number | 7506-66-3 | [1][3] |
| Molecular Formula | C₈H₁₁NO₂ | [1][3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Odor | Odorless or faint characteristic odor | [1] |
| Solubility | Insoluble in water; Soluble in some organic solvents | [1] |
| Melting Point | 132°-136° C | [4] |
1.2 Synthesis and Impurities
This compound is typically synthesized via the cyclization of 1,2-cyclohexanedicarboxylic acid or its anhydride with ammonia.[1][4] This pathway is important for researchers to consider, as unreacted starting materials or byproducts could be present as impurities, potentially altering the hazard profile of the bulk material.
Section 2: Hazard Identification and Toxicological Profile
While specific, in-depth toxicological studies on this compound are limited, a precautionary approach must be taken based on its chemical class and data from structurally related compounds.[1] The primary hazards are associated with irritation upon contact with skin, eyes, or the respiratory tract.[1][5]
2.1 Summary of Potential Hazards
-
Eye Irritation: Direct contact of dust or crystals with the eyes is likely to cause irritation. Data for the related compound cyclohexanecarboxylic acid indicates it causes serious eye irritation.[5]
-
Skin Irritation: Prolonged dermal contact may lead to mild skin irritation.[1] Cyclohexanecarboxylic acid is a known skin irritant.[5]
-
Respiratory Tract Irritation: Inhalation of airborne dust is a primary concern and may cause mild irritation to the respiratory system.[1][5]
-
Oral Toxicity: Available data suggests low acute oral toxicity.[1] For cyclohexanecarboxylic acid, it is classified as Category 5 Acute Oral Toxicity, meaning it may be harmful if swallowed.[5]
2.2 Routes of Exposure
Understanding the pathways through which a chemical can enter the body is fundamental to preventing exposure. For a solid compound like this compound, the primary routes are direct contact and inhalation.
Caption: Primary routes of exposure for solid this compound.
2.3 Occupational Exposure Limits (OELs)
Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound.[6][7] In the absence of a specific OEL, it is best practice to handle the compound in a manner that minimizes any potential for dust generation and exposure, adhering to the principle of "As Low As Reasonably Practicable" (ALARP).
Section 3: Exposure Controls and Personal Protection
A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating chemical hazards. This methodology prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls for mitigating workplace hazards.
3.1 Engineering Controls
The primary goal of engineering controls is to isolate the researcher from the hazard.
-
Chemical Fume Hood: All weighing, handling, and transferring of this compound powder should be performed inside a certified chemical fume hood.[8] This is the most crucial control measure as it captures dust at the source, preventing it from entering the breathing zone of the operator.
-
Ventilated Enclosures: For less hazardous operations, a ventilated balance enclosure can provide sufficient protection during weighing procedures.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8]
3.2 Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOPs and this guide.[9]
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[10] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[10][11]
3.3 Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[12]
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles meeting ANSI Z87.1 standards.[12] | Protects eyes from airborne dust and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves.[9] | Prevents direct skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[10] |
| Skin/Body Protection | Lab coat (flame-resistant recommended).[12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be required if dust generation is unavoidable or if working outside of a fume hood.[8][9] | Prevents inhalation of airborne particulates. Use must comply with the institution's respiratory protection program.[12] |
Section 4: Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures is critical for preventing accidental exposures and maintaining chemical integrity.
4.1 Experimental Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves).
-
Work Area: Confirm the chemical fume hood is functioning correctly. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or beaker.
-
Technique: Perform all transfers slowly and deliberately to minimize the creation of airborne dust. Avoid scooping actions that could aerosolize the powder.
-
Closure: Promptly and securely close the main stock container after use.
-
Cleanup: Decontaminate the spatula and any other equipment used. Dispose of the weigh boat and liner as solid chemical waste.
4.2 Storage Requirements
-
Container: Store in a tightly closed container to prevent contamination.[10]
-
Location: Keep in a dry, cool, and well-ventilated place.[10]
-
Incompatibilities: Store away from strong oxidizing agents.[8][13]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Section 5: Emergency Procedures
Immediate and appropriate action during an emergency can significantly reduce the severity of an injury. All personnel must be familiar with these procedures.[14]
5.1 First Aid Measures
Caption: First aid response workflow for this compound exposure.
-
Inhalation: Move the exposed person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Promptly remove any contaminated clothing.[11] Wash the affected skin area thoroughly with soap and water.[5] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open.[13][15] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[13] Do not induce vomiting.[10] Seek immediate medical attention.[11]
5.2 Spill Response
-
Small Spills: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place it into a sealed, labeled container for waste disposal.[10] Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately. Prevent personnel from entering the area.
Section 6: Waste Disposal
All chemical waste must be disposed of in accordance with institutional, local, and federal regulations.[16]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and durable container.[10]
-
Labeling: The container must be labeled as "Hazardous Waste" (or as per institutional guidelines) and list the chemical contents.
-
Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[10][16] The material should be disposed of through a licensed chemical waste contractor or your institution's hazardous waste program.[10]
Section 7: References
-
Guidechem. (n.d.). This compound 7506-66-3 wiki. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1,2-Cyclohexanedicarboxamide. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2021). Safety Data Sheet - Cyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). 1, 2-Cyclohexanedicarboximide, min 98%, 100 grams. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1,2-CYCLOHEXANEDICARBOXYLIC ACID. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). Safety Data Sheet - cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from --INVALID-LINK--
-
U.S. Consumer Product Safety Commission (CPSC). (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester”. Retrieved from --INVALID-LINK--
-
UMass Memorial Health. (n.d.). First Aid for Chemical Exposures. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of Cyclohexane-1,2-dicarboximide. Retrieved from --INVALID-LINK--
-
Health and Safety Executive (HSE). (n.d.). Table 1: List of approved workplace exposure limits. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). Safety Data Sheet - cis-Cyclohexane-1,2-dicarboxylic anhydride. Retrieved from --INVALID-LINK--
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). Retrieved from --INVALID-LINK--
-
Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Occupational Hygiene - Occupational Exposure Limits. Retrieved from --INVALID-LINK--
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--
-
Government of Alberta. (n.d.). Chemical Substances | Occupational Health and Safety Legislation. Retrieved from --INVALID-LINK--
-
Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention (CDC). (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from --INVALID-LINK--
-
Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Retrieved from --INVALID-LINK--
-
BOCSCI Inc. (n.d.). CYCLOHEXANECARBOXAMIDINE Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide. Retrieved from --INVALID-LINK--
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from --INVALID-LINK--
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from --INVALID-LINK--
-
Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from --INVALID-LINK--
-
precisionFDA. (n.d.). 1,2-CYCLOHEXANEDICARBOXAMIDE. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from --INVALID-LINK--
-
Clark County School District. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from --INVALID-LINK--
-
Defense Centers for Public Health. (n.d.). Chemical Agent Resistant Coating Waste Disposal Guidelines. Retrieved from --INVALID-LINK--
-
Dartmouth College. (n.d.). Biohazardous Waste Disposal Guide. Retrieved from --INVALID-LINK--
-
UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet. Retrieved from --INVALID-LINK--
-
RIFM. (2021). RIFM fragrance ingredient safety assessment, 1,2-cyclopentanedione, 3,4,4-trimethyl-. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. prepchem.com [prepchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. fishersci.com [fishersci.com]
- 14. cprcertificationnow.com [cprcertificationnow.com]
- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 16. ccsd.net [ccsd.net]
Methodological & Application
Protocol for N-substitution of 1,2-Cyclohexanedicarboximide.
An Application Guide to the N-Substitution of 1,2-Cyclohexanedicarboximide
Introduction: The Versatility of a Core Scaffold
In the landscape of modern chemical synthesis, this compound serves as a crucial and versatile building block. Its N-substituted derivatives are prevalent structural motifs in a wide array of biologically active compounds and advanced materials.[1][2][3] The strategic introduction of substituents onto the imide nitrogen atom fundamentally alters the molecule's steric and electronic properties, enabling the fine-tuning of its function for specific applications in pharmaceutical development and materials science.
This guide, designed for researchers and drug development professionals, provides a detailed exploration of two robust and widely adopted protocols for the N-substitution of this compound: classical N-alkylation using alkyl halides and the Mitsunobu reaction. The document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary validation checkpoints to ensure reliable and reproducible outcomes.
Part 1: Foundational Chemical Principles
The nitrogen atom in this compound, while part of an imide functional group, possesses sufficient nucleophilicity to participate in substitution reactions. Its reactivity is governed by the acidity of the N-H bond (pKa ≈ 8-10), making it amenable to deprotonation by a suitable base or direct participation as a nucleophile in specific reaction manifolds.
Two primary strategies are detailed herein:
-
Classical SN2 Alkylation: This is a direct and cost-effective method involving the deprotonation of the imide with a base to generate a potent nucleophile (the imidate anion), which then displaces a leaving group from an alkyl halide.
-
The Mitsunobu Reaction: This powerful and versatile reaction facilitates the N-alkylation using an alcohol under exceptionally mild conditions.[4] It proceeds through the in-situ activation of the alcohol by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]
Part 2: Visualizing the Synthetic Pathways
A clear understanding of the workflow and mechanism is paramount for successful execution and troubleshooting. The following diagrams illustrate the overall process and the intricate steps of the Mitsunobu reaction.
References
- 1. Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted cyclic imides: Significance and symbolism [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of the 1,2-Cyclohexanedicarboximide Moiety in Advanced Polymer Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the 1,2-cyclohexanedicarboximide structural unit in the synthesis of high-performance polymers. This document provides in-depth scientific insights, detailed experimental protocols, and an exploration of the structure-property relationships governed by this versatile alicyclic building block.
Introduction: Beyond the Imide - A Gateway to Advanced Alicyclic Polymers
While this compound itself is not typically employed as a direct monomer in polymerization reactions, its core chemical structure is a cornerstone in the synthesis of advanced alicyclic polymers, most notably polyimides. The true value of this moiety lies in its derivatives: 1,2,4,5-cyclohexanetetracarboxylic dianhydride (often referred to as hydrogenated pyromellitic dianhydride, H-PMDA) and the corresponding diamines. These monomers impart a unique combination of properties to the resulting polymers, including excellent thermal stability, enhanced optical transparency, and tailorable mechanical properties.
The incorporation of the saturated cyclohexane ring, in contrast to the planar aromatic rings found in traditional aromatic polyimides, disrupts charge-transfer complex formation, leading to colorless and transparent materials.[1][2][3][4] This makes them highly desirable for applications in optoelectronics and advanced display technologies.[1] Furthermore, the stereochemistry of the cyclohexane ring offers a powerful tool for fine-tuning polymer chain packing and, consequently, the macroscopic properties of the material.[1]
This guide will focus primarily on the synthesis of polyimides using 1,2-cyclohexanetetracarboxylic dianhydride, providing a foundational understanding of the polymerization process and detailed protocols for laboratory-scale synthesis.
The Cornerstone Application: Synthesis of Colorless Polyimides
The most significant application of the this compound motif is in the synthesis of colorless polyimides (CPIs). These polymers are typically prepared via a two-step polycondensation reaction involving a cycloaliphatic dianhydride, such as H-PMDA, and an aromatic or aliphatic diamine.[1][2]
The Two-Step Polycondensation Reaction
The synthesis proceeds through two distinct stages:
-
Poly(amic acid) Formation: The initial step involves the reaction of the dianhydride with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical cyclodehydration.
The choice of diamine is critical in determining the final properties of the polyimide, such as its solubility, thermal stability, and mechanical strength.[5]
Visualizing the Polyimide Synthesis Workflow
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a polyimide derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (a stereoisomer of H-PMDA) and an aromatic diamine.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride | >98% | Commercial Source | Store in a desiccator. |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | >99% | Commercial Source | Recrystallize from ethanol if necessary. |
| N-methyl-2-pyrrolidone (NMP) | Anhydrous | Commercial Source | Use freshly distilled or anhydrous grade. |
| Acetic Anhydride | Reagent Grade | Commercial Source | For chemical imidization. |
| Pyridine | Reagent Grade | Commercial Source | For chemical imidization. |
Protocol 1: Synthesis of Poly(amic acid)
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,2'-bis(trifluoromethyl)benzidine (TFMB).
-
Dissolution: Add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask and stir under a nitrogen atmosphere until the diamine is completely dissolved.
-
Monomer Addition: Slowly add an equimolar amount of 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride to the stirred solution.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator under a nitrogen atmosphere before proceeding to the imidization step.
Protocol 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at 80°C for 2 hours to slowly remove the solvent.
-
Curing: Gradually increase the temperature to 250-300°C and hold for 1-2 hours to effect the thermal cyclodehydration to the polyimide.
-
Cooling: Slowly cool the oven to room temperature.
-
Film Detachment: Carefully detach the resulting transparent polyimide film from the glass substrate.
Protocol 3: Chemical Imidization
-
Reagent Addition: To the poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit) dropwise with stirring.
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Precipitation: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C until a constant weight is achieved.
Structure-Property Relationships
The properties of polyimides derived from the this compound motif are highly dependent on the stereochemistry of the dianhydride and the structure of the diamine.
| Property | Influence of Cyclohexane Ring | Key References |
| Optical Transparency | The non-planar, saturated cyclohexane ring disrupts charge-transfer complex formation, leading to colorless and highly transparent films. | [1][2][4] |
| Thermal Stability | The rigid cyclohexane unit contributes to high glass transition temperatures (Tg). | [1][5] |
| Solubility | The introduction of the flexible cyclohexane ring can improve the solubility of the polyimide in organic solvents compared to fully aromatic polyimides. | [5] |
| Coefficient of Thermal Expansion (CTE) | The stereochemistry of the dianhydride and the rigidity of the diamine can be used to control polymer chain orientation and achieve low CTE values. | [1][2] |
Other Polymer Systems
While polyimides are the primary application, the 1,2-cyclohexanedicarboxylic acid and its derivatives can also be used in the synthesis of other polymers.
Polyamides
Polyamides can be synthesized via the polycondensation of 1,2-cyclohexanedicarboxylic acid or its diacyl chloride with various diamines. These polyamides often exhibit good mechanical properties and thermal stability. The synthesis typically involves melt or solution polymerization techniques.[6]
Visualizing Polyamide Synthesis
Conclusion
The this compound structural unit, primarily through its dianhydride and diamine derivatives, is a critical building block in modern polymer chemistry. Its incorporation into polymer backbones, particularly in polyimides, allows for the creation of materials with a unique and highly desirable combination of properties, including optical transparency, high thermal stability, and tunable mechanical characteristics. The detailed protocols and scientific rationale presented in these application notes provide a solid foundation for researchers and scientists to explore and exploit the potential of these advanced alicyclic polymers in a wide range of applications, from flexible electronics to high-performance coatings.
References
1,2-Cyclohexanedicarboximide: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Cyclohexanedicarboximide, a readily accessible and versatile building block, offers a robust starting point for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its inherent structural features, including the imide functionality and the cyclohexane ring, provide a unique platform for constructing fused, spiro, and other complex heterocyclic systems. These resulting compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and novel properties.[1][2][3] This document provides a comprehensive guide for researchers, outlining key synthetic transformations and detailed experimental protocols for leveraging this compound in the creation of innovative heterocyclic architectures.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[4][5] The persistent demand for novel heterocyclic structures drives the exploration of efficient and adaptable synthetic strategies. This compound emerges as a valuable starting material due to several key characteristics:
-
Bifunctional Nature: The imide group contains two reactive carbonyl centers and a modifiable nitrogen atom, offering multiple sites for chemical elaboration.
-
Stereochemical Potential: The cyclohexane ring can exist in various conformations, and its substituents can be controlled to introduce specific stereochemistry into the final products.
-
Scaffold for Complexity: The rigid cyclohexane framework provides a solid foundation for the construction of more intricate, multi-ring systems.[1]
These attributes make this compound a powerful tool for generating molecular diversity and accessing novel chemical space in drug discovery and materials science.
Synthetic Pathways Utilizing this compound
The reactivity of this compound can be harnessed through several key synthetic transformations to generate a variety of heterocyclic systems. This section details the chemical logic and provides exemplary protocols for these transformations.
N-Functionalization and Subsequent Cyclization Reactions
The nitrogen atom of the imide is a primary site for introducing a wide range of substituents. This initial N-functionalization is often the first step in a multi-step synthesis leading to complex heterocyclic structures.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate is typically sufficient to deprotonate the imide nitrogen, facilitating nucleophilic attack on an alkylating or acylating agent. Stronger bases like sodium hydride may be required for less reactive electrophiles but can also lead to side reactions.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal for these reactions as it effectively solvates the cation of the base and does not interfere with the nucleophilic substitution.
-
Reaction Temperature: Room temperature is often adequate for simple alkylations. However, for less reactive electrophiles or sterically hindered substrates, gentle heating may be necessary to drive the reaction to completion.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound, a foundational step for many subsequent transformations.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Reductive Ring Opening and Cyclization to Fused Heterocycles
Reduction of one or both carbonyl groups of the imide can lead to intermediates that are primed for intramolecular cyclization, yielding fused heterocyclic systems such as indolizidine and quinolizidine alkaloids, which are prevalent in many natural products.
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the imide to the corresponding amine. The choice of stoichiometry is critical; partial reduction can be achieved under carefully controlled conditions.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for LiAlH₄ reductions to prevent quenching of the reagent.
-
Temperature Control: The initial addition of the imide to the LiAlH₄ suspension is performed at 0 °C to control the exothermic reaction. The subsequent reflux ensures the reaction goes to completion.
Protocol 2: Synthesis of a Fused Bicyclic Amine via Reductive Cyclization
This protocol outlines the reduction of an N-substituted this compound followed by an in-situ cyclization.
Materials:
-
N-(2-bromoethyl)-1,2-cyclohexanedicarboximide (from Protocol 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of N-(2-bromoethyl)-1,2-cyclohexanedicarboximide (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fused bicyclic amine.
-
Further purification can be achieved by distillation or chromatography.
Multicomponent Reactions for the Synthesis of Highly Substituted Heterocycles
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry.[4][6] this compound can participate in MCRs to generate diverse heterocyclic scaffolds.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst is crucial for promoting the desired cascade of reactions. Lewis acids or Brønsted acids are often employed to activate the carbonyl groups of the imide.
-
Solvent: The solvent should be able to dissolve all reactants and facilitate the reaction cascade. In some cases, solvent-free conditions or greener solvents like ethanol or water are employed.[7]
-
Reaction Conditions: Microwave irradiation can significantly accelerate the reaction rate and improve yields in many MCRs.[7]
Protocol 3: One-Pot Synthesis of a Fused Pyrimidine Derivative
This protocol exemplifies a three-component reaction involving this compound, an aldehyde, and a source of ammonia to construct a fused dihydropyrimidine.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Ammonium acetate (as ammonia source)
-
Ethanol
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), urea (1.2 eq), and a catalytic amount of p-TSA in ethanol.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Data Presentation
Table 1: Representative Examples of Heterocyclic Compounds Synthesized from this compound
| Entry | Heterocyclic System | Synthetic Strategy | Key Reagents | Yield (%) |
| 1 | N-Benzyl-1,2-cyclohexanedicarboximide | N-Alkylation | Benzyl bromide, K₂CO₃, DMF | 92 |
| 2 | Fused Indolizidine Core | Reductive Cyclization | LiAlH₄, THF | 75 |
| 3 | Fused Dihydropyrimidine | Multicomponent Reaction | Benzaldehyde, Urea, p-TSA | 81 |
Visualization of Synthetic Pathways
Experimental Workflow for N-Functionalization and Cyclization
Caption: Workflow for the synthesis of fused heterocycles.
Logical Relationship in Multicomponent Reaction
Caption: Key components in a one-pot MCR synthesis.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore its full potential. The ability to readily access diverse and complex molecular architectures from a simple starting material underscores the importance of this compound in advancing the fields of medicinal chemistry and materials science. Further exploration of its reactivity is expected to uncover even more innovative synthetic methodologies and lead to the discovery of new bioactive compounds and functional materials.
References
- 1. airo.co.in [airo.co.in]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. ijirct.org [ijirct.org]
- 6. Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery [ouci.dntb.gov.ua]
- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantification of 1,2-Cyclohexanedicarboximide
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1,2-Cyclohexanedicarboximide
This compound (CAS No: 7506-66-3) is a versatile chemical intermediate featuring a stable cyclic structure.[1] This compound serves as a critical building block in the synthesis of a wide range of products, including specialty polymers, agrochemicals, and active pharmaceutical ingredients (APIs).[2][3] Its molecular structure consists of a cyclohexane ring fused with a dicarboximide functional group, lending it specific reactivity for further chemical transformations.[2] Given its role as a precursor, the purity and concentration of this compound must be precisely controlled to ensure the safety, efficacy, and quality of the final product.
This document, intended for professionals in research and drug development, provides detailed application notes and validated protocols for the accurate quantification of this compound. We will explore two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is dictated by the specific analytical requirements, such as the sample matrix, required sensitivity, and the need for definitive identification.[4] Each protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5]
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle and Rationale
RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and applicability to a wide range of non-volatile and thermally stable organic compounds. The stationary phase is non-polar (e.g., C18), while the mobile phase is a more polar solvent mixture. This compound, being moderately polar, will partition between these two phases. By carefully controlling the mobile phase composition, a reproducible retention time can be achieved, allowing for its separation from impurities.
The dicarboximide functional group contains carbonyl chromophores which are expected to absorb UV radiation at lower wavelengths (typically 200-220 nm). This allows for sensitive detection and quantification using a standard UV detector. The method's suitability is contingent on demonstrating specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[5]
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Methanol (HPLC grade).
-
Reference Standard: this compound, purity ≥98%.[6]
-
Glassware: Volumetric flasks (Class A), autosampler vials with inserts.
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Provides adequate retention and peak shape for a moderately polar analyte on a C18 column.[4] |
| Elution Mode | Isocratic | Simplifies the method, leading to greater robustness and faster run times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 210 nm | Low wavelength provides higher sensitivity for carbonyl chromophores. A PDA detector can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25-mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample material, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[7]
4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This is an integral part of any validated analytical procedure.[8]
-
Procedure: Inject the mid-point calibration standard (e.g., 10 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Peak Area RSD: ≤ 2.0%
-
Retention Time RSD: ≤ 1.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of this compound against the known concentration of each calibration standard.
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the prepared sample solution using the equation of the line.
-
Calculate the final concentration or purity in the original sample, accounting for all dilutions.
HPLC Workflow Diagram
Caption: General workflow for HPLC analysis.
Summary of Method Validation Parameters (per ICH Q2(R1))
The following table summarizes the typical validation characteristics and acceptance criteria for this HPLC method.[5]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time from placebo or known impurities. Peak purity index > 0.995. | Ensures the method is selective for the analyte.[9] |
| Linearity (r²) | ≥ 0.999 | Confirms a direct proportional relationship between concentration and response.[10] |
| Range | 80-120% of the test concentration. | The interval providing acceptable accuracy, precision, and linearity.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | Demonstrates the method's consistency under various conditions.[7] |
| LOD / LOQ | Signal-to-Noise Ratio: 3:1 (LOD), 10:1 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified. |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[11] This method is ideal for volatile and thermally stable compounds. With a boiling point of 330.8°C, this compound is suitable for GC analysis.[1] The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase.
Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), resulting in a predictable fragmentation pattern. This mass spectrum serves as a chemical "fingerprint," providing unambiguous identification.[12] For quantification, the instrument monitors specific ions (Selected Ion Monitoring, SIM), which dramatically increases sensitivity and selectivity compared to scanning the full mass range.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet, an autosampler, and coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Reagents: Ethyl Acetate or Dichloromethane (GC grade).
-
Reference Standard: this compound, purity ≥98%.
-
Glassware: Volumetric flasks (Class A), GC autosampler vials with septa.
2. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 280°C | Ensures complete vaporization without thermal degradation.[13] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for higher concentrations to avoid column overload; splitless for trace analysis. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates analytes based on boiling points.[14] |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Standard flow rate for a 0.25 mm ID column. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization.[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; SIM for quantification. | Full scan confirms identity; SIM provides superior sensitivity for quantification. |
| SIM Ions | Select a quantifier and 1-2 qualifier ions from the analyte's mass spectrum. | For example, the molecular ion (if present) and major fragment ions. |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use ethyl acetate as the solvent.
-
Calibration Standards: Serially dilute the stock solution with ethyl acetate to prepare standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. If particulates are present, centrifuge or filter the sample.[11]
4. Data Analysis and Quantification
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a pure reference standard. The spectrum should also match library data (e.g., NIST).[13]
-
Quantification: In SIM mode, integrate the peak area of the selected quantifier ion.
-
Construct a calibration curve by plotting the peak area against concentration and perform a linear regression (r² ≥ 0.999).
-
Calculate the analyte concentration in the sample using the regression equation.
GC-MS Workflow Diagram
Caption: General workflow for GC-MS analysis.
Comparative Summary of Analytical Methods
The choice of method depends on the specific analytical goal. HPLC-UV is often preferred for routine quality control due to its simplicity and robustness, while GC-MS is invaluable for impurity identification and trace-level analysis.
| Feature | RP-HPLC with UV Detection | GC-MS |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. |
| Selectivity | Moderate to High (based on chromatographic resolution). | Very High (based on mass-to-charge ratio). |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range, especially in SIM mode).[15] |
| Identification | Based on retention time comparison with a standard. | Definitive identification via mass spectrum fingerprinting. |
| Sample Req. | Non-volatile, thermally stable compounds. | Volatile, thermally stable compounds. |
| Cost/Complexity | Lower instrument cost and complexity. | Higher instrument cost and complexity. |
| Typical Use | Routine assay, purity testing, quality control. | Impurity identification, trace analysis, stability studies. |
Conclusion
Accurate and precise quantification of this compound is fundamental to ensuring product quality and consistency in the pharmaceutical and chemical industries. This guide has provided two detailed, robust, and scientifically grounded protocols for its analysis. The RP-HPLC-UV method offers a reliable and efficient solution for routine quantification, suitable for most quality control laboratories. The GC-MS method provides superior selectivity and sensitivity, making it the preferred choice for challenging matrices, trace-level quantification, and unambiguous identification of impurities. Both methods, when properly validated according to ICH guidelines, will deliver trustworthy results to support research, development, and manufacturing activities.[5][8]
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound | 7506-66-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Purity 1,2-Cyclohexanedicarboximide in Pharmaceutical Research
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of high-purity cis-1,2-Cyclohexanedicarboximide (CAS No. 1686-10-8). It serves as a versatile and structurally rigid building block in modern drug discovery.[1][2][3] We delve into the rationale behind its application, presenting detailed protocols for purification to pharmaceutical-grade standards, analytical characterization, and safe handling. Furthermore, we illustrate its synthetic utility as a scaffold for generating diverse molecular entities, thereby accelerating hit-to-lead campaigns.
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is perpetual. The structural characteristics of a drug candidate—such as its three-dimensionality, conformational rigidity, and metabolic stability—are paramount to its success.[3] cis-1,2-Cyclohexanedicarboximide emerges as a valuable synthon, offering a saturated, non-planar carbocyclic core.
Causality Behind Application: The cyclohexane ring's "chair" conformation imparts a well-defined three-dimensional geometry, a stark contrast to the often problematic planarity of aromatic systems which can lead to poor solubility and off-target effects.[3] This inherent rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity. Its saturated nature also makes it less susceptible to oxidative metabolism compared to aromatic analogues, a key consideration in designing drug candidates with favorable pharmacokinetic profiles. This compound serves as a critical intermediate for creating more complex organic molecules, underpinning advancements in pharmaceutical research.[2]
Physicochemical & Quality Control Parameters
Ensuring the purity and identity of starting materials is a foundational principle of pharmaceutical research. Any impurities can lead to ambiguous biological data, side reactions, and purification challenges downstream. The table below summarizes the key properties and recommended analytical tests for quality assurance.
| Parameter | Value / Specification | Rationale for Quality Control |
| CAS Number | 1686-10-8 | Unambiguous identification of the chemical substance. |
| Molecular Formula | C₈H₁₁NO₂ | Confirms the elemental composition. |
| Molecular Weight | 153.18 g/mol | Used for accurate molar calculations in synthetic protocols.[4] |
| Appearance | White to off-white crystalline powder | A visual check for gross contamination or degradation. |
| Melting Point | 137 °C | A sharp melting point range is indicative of high purity.[4] |
| Purity (HPLC/UPLC) | ≥ 98% | Chromatographic methods are essential for quantifying the primary component and detecting process-related impurities.[5] |
| Identity (¹H NMR, LC-MS) | Conforms to structure | Spectroscopic and spectrometric techniques provide definitive structural confirmation and verify the molecular weight.[6] |
Protocol for Achieving Pharmaceutical-Grade Purity
For many commercial sources, the purity of 1,2-Cyclohexanedicarboximide may be sufficient for initial screening, but for late-stage lead optimization or preclinical studies, achieving the highest possible purity is critical. Recrystallization is the most effective and scalable method for purifying crystalline solids like amides and imides.[7]
Principle of Recrystallization: The technique is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9]
Workflow for Recrystallization
Caption: Recrystallization workflow for enhancing purity.
Step-by-Step Methodology
-
Solvent Selection: Based on the amide/imide functionality, polar solvents are a logical starting point.[7] Perform small-scale solubility tests with solvents like ethanol, isopropanol, or acetonitrile to identify a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all the solid dissolves. Using an excess of solvent will reduce the final yield.[9]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any adhering soluble impurities.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C), until a constant weight is achieved.
Application in Medicinal Chemistry: A Scaffold for Diversification
This compound is not typically the final bioactive molecule but rather a key building block used to create libraries of related compounds for structure-activity relationship (SAR) studies.[10][11][12] Its imide functionality can be readily transformed into other useful groups.
Key Synthetic Transformations
Caption: Potential synthetic pathways from the core imide.
Protocol: N-Alkylation for Library Synthesis
This protocol describes a general method for attaching various side chains (R-groups) to the imide nitrogen, a common strategy in fragment-based drug discovery (FBDD) to explore the chemical space around a core scaffold.[13]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise.
-
Causality: The base is required to deprotonate the imide nitrogen, which has an acidic proton (pKa ≈ 9-10), to form a potent nucleophile (the imide anion). Anhydrous conditions are critical as the base would otherwise react with water.
-
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Then, add the desired alkylating agent (e.g., a benzyl bromide or an alkyl iodide, R-X, 1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography or recrystallization to yield the pure N-substituted this compound.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical substance. While the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with care.[14]
| Aspect | Protocol | Reference |
| Engineering Controls | Handle in a well-ventilated area. For procedures involving dust or aerosols, use a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [15][16] |
| Personal Protective Equipment (PPE) | Eye Protection: Wear tightly fitting safety goggles. Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Body Protection: Wear a lab coat. | [15][16][17] |
| Handling | Avoid contact with skin and eyes. Minimize dust generation. Wash hands thoroughly after handling. | [14][15] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | [14][16][17] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant. | [15] |
First Aid Measures
-
After Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[14]
-
After Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[17]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes.[16]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[14]
Conclusion
High-purity this compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its rigid, three-dimensional structure provides a robust starting point for the synthesis of novel compounds with potentially superior drug-like properties. By following the stringent purification, characterization, and handling protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their drug discovery programs, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Authored by: Senior Application Scientist, Gemini Division
An Application Guide for the Enantioselective Resolution of 1,2-Cyclohexanedicarboximide Isomers
Publication Date: January 4, 2026
Abstract
This comprehensive application note provides detailed methodologies for the chiral separation of this compound stereoisomers, a critical process in pharmaceutical development and chemical synthesis.[1] The inherent chirality of drug molecules significantly influences their pharmacological and toxicological profiles, making robust enantioselective analysis essential for safety and efficacy.[2][3] This guide details protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), focusing on the selection of chiral stationary phases (CSPs) and the optimization of chromatographic conditions. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of chiral compounds.[4][5]
Introduction: The Significance of Chirality in this compound
This compound is a versatile chemical intermediate used in the synthesis of more complex organic molecules, particularly in pharmaceutical research.[1][6] The cyclohexane ring in this molecule possesses two stereogenic centers at the 1 and 2 positions. This gives rise to three possible stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (the cis isomer).[7]
-
Trans-Isomers: (1R,2R)-1,2-Cyclohexanedicarboximide and (1S,2S)-1,2-Cyclohexanedicarboximide. These are non-superimposable mirror images (enantiomers).
-
Cis-Isomer: This isomer is achiral due to a plane of symmetry and is classified as a meso compound.[7]
In a biological context, enantiomers of a chiral drug can exhibit vastly different activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[2][8] Therefore, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a regulatory and safety imperative in drug development.[5][8] Chromatographic techniques, particularly those employing chiral stationary phases (CSPs), are the most powerful and widely used methods for achieving this separation.[9][10]
Foundational Principles of Chiral Recognition
The direct separation of enantiomers is achieved by creating a transient, diastereomeric interaction between the analyte and a chiral selector, which is immobilized onto a support to create a CSP.[11] For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes, leading to different retention times on the column.
The most successful and broadly applicable CSPs for a wide range of chiral compounds fall into two main categories:
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, based on derivatives of cellulose or amylose (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica gel support.[12][13] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical polymer structure.[12]
-
Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, torus-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] Separation is often based on the differential inclusion of the enantiomers into this cavity, supplemented by interactions with the hydroxyl groups at the rim of the cyclodextrin.[16][17]
The choice of chromatographic mode—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC)—depends on the analyte's properties, the required scale of separation, and available instrumentation.[11]
Method Selection and Workflow
Choosing the appropriate technique is the first critical step in method development. SFC is increasingly favored for its speed and reduced environmental impact, while HPLC remains a versatile and robust standard. GC is ideal for thermally stable and volatile compounds.
Caption: General workflow for chiral method development.
Protocol 1: Chiral Separation by HPLC
HPLC is a highly versatile technique for the analytical and preparative separation of this compound enantiomers. Polysaccharide-based CSPs are often the first choice for screening.[11]
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Immobilized amylose-based CSP, e.g., Chiralpak® IA or equivalent (250 x 4.6 mm, 5 µm).
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Sample: Racemic trans-1,2-cyclohexanedicarboximide standard.
Step-by-Step Protocol
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard by dissolving it in a 50:50 mixture of n-hexane and IPA. Further dilute with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A (Screening): n-Hexane / Isopropanol (90:10, v/v).
-
Mobile Phase B (Screening): n-Hexane / Ethanol (85:15, v/v).
-
Degas the mobile phases by sonication or online degasser before use.
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Before running samples, inject a standard solution to ensure the system is equilibrated. The chromatographic performance is considered acceptable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
Method Optimization: If the initial separation is insufficient (Rs < 1.5), adjust the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time, while decreasing it can improve resolution. The choice of alcohol (IPA vs. EtOH) can also significantly alter selectivity.[11]
Expected Results
A successful separation will yield two distinct, well-resolved peaks corresponding to the (1R,2R) and (1S,2S) enantiomers. The cis-isomer, if present, will typically elute as a separate, achiral peak.
| Parameter | Condition A (Hex/IPA) | Condition B (Hex/EtOH) |
| Column | Chiralpak® IA (250 x 4.6 mm) | Chiralpak® IA (250 x 4.6 mm) |
| Mobile Phase | n-Hexane/IPA (90:10) | n-Hexane/EtOH (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Time 1 (t_R1) | ~8.5 min | ~9.2 min |
| Retention Time 2 (t_R2) | ~10.1 min | ~11.5 min |
| Resolution (Rs) | > 1.8 | > 2.0 |
| Note: Retention times are illustrative and will vary based on the specific system and column. |
Protocol 2: Chiral Separation by SFC
SFC has emerged as a powerful alternative to normal-phase HPLC, offering faster separations, higher efficiency, and a significant reduction in organic solvent consumption.[18][19] It is particularly advantageous for preparative-scale purification.[20]
Materials and Instrumentation
-
SFC System: An analytical or preparative SFC system equipped with a CO₂ pump, modifier pump, back pressure regulator (BPR), column thermostat, and UV/Vis detector.
-
Chiral Column: Immobilized cellulose-based CSP, e.g., Chiralcel® OD-H or equivalent (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical grade CO₂, HPLC-grade Methanol (MeOH).
-
Sample: Racemic trans-1,2-cyclohexanedicarboximide standard.
Step-by-Step Protocol
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic standard in Methanol.
-
Instrumental Conditions:
-
System Suitability: Ensure a stable baseline and reproducible retention times. The resolution (Rs) between enantiomers should be ≥ 1.5.
-
Method Optimization: The percentage of the alcohol modifier is the most critical parameter. A gradient elution (e.g., starting from 5% MeOH and increasing to 30% over 5 minutes) can be used for rapid screening.[20] Temperature and back pressure have a secondary effect but can be adjusted to fine-tune selectivity and peak shape.[19] Basic or acidic additives are generally not required for this neutral imide but can be added to improve peak shape for other compounds.[20]
Caption: Decision guide for selecting HPLC vs. SFC.
Protocol 3: Chiral Separation by GC
For analytes that are thermally stable and sufficiently volatile, chiral GC offers extremely high resolution and sensitivity.[14][21] this compound may require analysis at higher temperatures but is generally suitable for GC.
Materials and Instrumentation
-
GC System: A Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and an electronic pressure control.
-
Chiral Column: A cyclodextrin-based capillary column, e.g., a derivatized β-cyclodextrin phase like Hydrodex® β-6TBDM (25 m x 0.25 mm ID).
-
Gases: High-purity Helium or Hydrogen (carrier gas), Nitrogen (makeup gas), Air and Hydrogen (for FID).
-
Sample: Racemic trans-1,2-cyclohexanedicarboximide standard.
Step-by-Step Protocol
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic standard in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 5 °C/min to 220 °C, and hold for 5 minutes.
-
Detector Temperature (FID): 280 °C
-
-
System Suitability: Verify that the separation provides baseline resolution (Rs ≥ 1.5) for the enantiomers.
-
Method Optimization: The temperature ramp rate is the most effective parameter for optimizing resolution and analysis time. A slower ramp rate will generally increase resolution but also lengthen the run time. The choice of a specific cyclodextrin derivative on the column can also dramatically alter the enantioselectivity.[14]
Conclusion
The chiral separation of this compound enantiomers is a critical analytical task that can be successfully achieved using HPLC, SFC, or GC. The choice of technique and chiral stationary phase should be guided by the specific requirements of the analysis, including scale, speed, and available instrumentation. Polysaccharide-based CSPs are highly effective for HPLC and SFC applications, while cyclodextrin-based columns provide excellent resolution in GC. The protocols provided herein serve as a robust starting point for method development, enabling researchers to ensure the enantiomeric purity and, ultimately, the safety and efficacy of pharmaceutical products derived from this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. learnaboutpharma.com [learnaboutpharma.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selvita.com [selvita.com]
- 19. fagg-afmps.be [fagg-afmps.be]
- 20. chromedia.org [chromedia.org]
- 21. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,2-Cyclohexanedicarboximide in the Development of Plant Growth Regulators
Abstract
These application notes provide a comprehensive guide for researchers and scientists on the utilization of 1,2-Cyclohexanedicarboximide (CAS No. 7506-66-3) in the discovery and development of novel plant growth regulators (PGRs). This document outlines detailed protocols for the synthesis and characterization of the target compound, followed by a series of hypothesis-driven bioassays to elucidate its mechanism of action. Drawing inspiration from structurally related cyclohexane derivatives, we present methodologies to investigate its potential effects on seed germination, gibberellin biosynthesis, and key enzymatic pathways. Furthermore, protocols for whole-plant screening under controlled greenhouse conditions are detailed to assess its broader impact on vegetative growth and abiotic stress tolerance. This guide is designed to be a self-validating system, providing the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Quest for Novel Plant Growth Regulators
Plant growth regulators are essential tools in modern agriculture and horticulture, enabling the precise control of plant development to improve crop yield, quality, and resilience.[1] The discovery of novel PGRs often involves screening chemical libraries for compounds that modulate key hormonal or metabolic pathways. The cyclohexane scaffold is a proven pharmacophore in agrochemistry, present in compounds that inhibit gibberellin (GA) biosynthesis (e.g., prohexadione), and acetyl-CoA carboxylase (ACCase) in fatty acid synthesis.[2]
This compound, a stable cyclic imide, serves as a versatile intermediate for more complex agrochemicals and may possess intrinsic biological activity.[3] Its structural similarity to compounds known to interfere with light-mediated germination and other hormonal pathways makes it a compelling candidate for PGR screening. This document provides a logical workflow, from synthesis to whole-plant trials, to systematically evaluate the potential of this compound as a novel plant growth regulator.
Synthesis and Characterization
A reliable supply of high-purity test compound is the foundation of any screening program. The synthesis of this compound is readily achievable from its corresponding anhydride.
Protocol 2.1: Synthesis of cis-1,2-Cyclohexanedicarboximide
Scientific Rationale: This protocol utilizes the reaction of a cyclic anhydride with urea. Upon heating, urea decomposes to ammonia and isocyanic acid. The in situ generated ammonia acts as the nitrogen source, reacting with the anhydride to form the imide in a one-pot, solvent-free reaction, which simplifies purification.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride
-
Urea
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Ethanol
-
Deionized water
Procedure:
-
Combine cis-1,2-Cyclohexanedicarboxylic anhydride and urea in a 1:1.1 molar ratio in a dry round-bottom flask.
-
Thoroughly mix the solids.
-
Heat the flask in a sand bath or heating mantle to 150-160°C. The mixture will melt and begin to evolve gas (ammonia and CO2).
-
Maintain this temperature for 2 hours. The reaction mixture will solidify as the product forms.
-
Allow the flask to cool to room temperature.
-
Recrystallize the crude solid product from an ethanol/water mixture to yield pure cis-1,2-Cyclohexanedicarboximide as a white crystalline solid.[3]
-
Dry the product under vacuum and confirm its identity and purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Cyclohexanedicarboximide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2-Cyclohexanedicarboximide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring a robust understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward synthesis route involves the reaction of cis-1,2-Cyclohexanedicarboxylic anhydride with a nitrogen source, typically ammonia or urea, under thermal conditions.[1] This reaction proceeds through a two-step, one-pot mechanism: (1) nucleophilic attack by the nitrogen source on one of the carbonyl carbons of the anhydride, leading to a ring-opened amide-acid intermediate, followed by (2) a thermal dehydration and cyclization to form the final imide product.
Q2: What kind of yields can I realistically expect from this synthesis?
Yields can vary significantly based on reaction conditions and the scale of the synthesis. While optimized, lab-scale procedures can achieve yields upwards of 80%, industrial processes or less-optimized experiments might report lower yields, sometimes in the range of 60-70%.[2] Factors such as inefficient water removal, impure starting materials, and suboptimal reaction temperatures are the primary causes for reduced yields.
Q3: Are there any specific safety precautions for this reaction?
Yes. The reaction is typically conducted at elevated temperatures (150-220°C). Standard precautions for high-temperature reactions, such as using appropriate heating mantles, ensuring proper ventilation, and using personal protective equipment (heat-resistant gloves, safety glasses), are essential. If using ammonia, the reaction should be performed in a well-ventilated fume hood due to its pungent and corrosive nature. This compound dust may cause mild irritation, so handling the solid product with care is advised.[1]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Scenario 1: The reaction yield is significantly low or no product is formed.
Q: I followed a standard procedure, but my final yield of this compound is below 40%. What went wrong?
This is a common issue that can usually be traced back to one of three key areas: reaction conditions, reagent quality, or inefficient water removal.
-
Possible Cause 1: Suboptimal Thermal Conditions.
-
Causality: The final ring-closure step to form the imide from the amide-acid intermediate is a dehydration reaction that requires a significant energy input to overcome its activation barrier. Insufficient temperature or reaction time will leave the reaction incomplete, with the intermediate being the predominant species in the mixture. Elevated temperatures facilitate this crucial dehydration step.[3]
-
Solution: Gradually increase the reaction temperature. If the reaction is conducted at 150°C, try increasing it to 180°C and monitoring the progress (e.g., by TLC or monitoring water evolution). Extending the reaction time at the target temperature can also drive the equilibrium toward the product.
-
-
Possible Cause 2: Purity of Starting Material.
-
Causality: 1,2-Cyclohexanedicarboxylic anhydride is susceptible to hydrolysis, especially if exposed to atmospheric moisture over time. This reverts it to 1,2-cyclohexanedicarboxylic acid. The dicarboxylic acid reacts with ammonia to form a diammonium salt, which requires much harsher conditions to dehydrate and cyclize into the imide, leading to lower yields and potential side products.
-
Solution:
-
Verify Purity: Check the melting point of your 1,2-cyclohexanedicarboxylic anhydride. The pure cis-isomer melts at 32-34°C. A broadened or depressed melting point suggests impurities, likely the diacid.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the anhydride.
-
Recrystallize if Necessary: If you suspect hydrolysis, you can purify the anhydride. However, it is often more practical to purchase a fresh supply.
-
-
-
Possible Cause 3: Inefficient Water Removal.
-
Causality: The formation of the imide from the intermediate is a condensation reaction that releases one molecule of water. According to Le Châtelier's principle, the presence of this water in the reaction medium can inhibit the forward reaction. Efficient removal of water is critical to drive the reaction to completion.
-
Solution: If performing the reaction in a high-boiling solvent, a Dean-Stark apparatus can be used to azeotropically remove water as it forms. For solvent-free "fusion" methods, ensuring the reaction temperature is well above 100°C is crucial to drive off the water. A gentle stream of an inert gas (like nitrogen or argon) can also help carry away the water vapor.
-
Scenario 2: The final product is impure and difficult to purify.
Q: My crude product is an oily or discolored solid, and recrystallization is not yielding clean, white crystals. What are the likely impurities and how can I remove them?
Impure products are often a result of an incomplete reaction or thermal decomposition.
-
Possible Cause 1: Contamination with Amide-Acid Intermediate.
-
Causality: As discussed in the low-yield scenario, insufficient heating will result in a significant amount of the ring-opened amide-acid intermediate remaining in the final product. This intermediate has different solubility properties and can interfere with the crystallization of the desired imide.
-
Solution: The most effective solution is to ensure the initial reaction goes to completion. However, if you have an impure batch, you can try to force the cyclization post-reaction. Re-heat the crude product mixture, perhaps at a slightly higher temperature (e.g., 190-200°C) for an additional 30-60 minutes to convert the remaining intermediate to the imide before attempting purification again.
-
-
Possible Cause 2: Thermal Decomposition.
-
Causality: While high temperatures are needed, excessive heat (e.g., >220-230°C) or prolonged heating times can cause the compound to decompose, leading to discoloration (yellow to brown) and the formation of complex byproducts.
-
Solution:
-
Precise Temperature Control: Use a temperature controller and a well-stirred reaction vessel to ensure even heating and avoid localized "hot spots."
-
Activated Carbon Treatment: During recrystallization, you can decolorize the solution. Dissolve the crude product in a suitable hot solvent (e.g., ethanol), add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it through a pad of Celite while hot to remove the charcoal and adsorbed impurities. Allow the clear filtrate to cool and crystallize.[4]
-
-
-
Possible Cause 3: Incorrect Recrystallization Solvent.
-
Causality: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the product remains soluble at low temperatures or does not dissolve at high temperatures, purification will be ineffective.
-
Solution: this compound has moderate polarity. Good single-solvent candidates include ethanol or isopropanol. A mixed-solvent system, such as ethanol-water or acetone-hexane, can also be very effective. Experiment with small quantities to find the optimal solvent or solvent pair for your needs.[1]
-
Visual Aids and Data
Reaction Mechanism and Troubleshooting
The synthesis proceeds via a nucleophilic acyl substitution followed by a dehydration cyclization. Understanding this pathway is key to troubleshooting.
Caption: Reaction mechanism for imide synthesis.
A logical workflow can simplify the troubleshooting process when faced with low yields.
Caption: Troubleshooting workflow for low yield.
Table 1: Recommended Reaction Parameters
This table summarizes the key parameters for optimizing the synthesis of this compound from its anhydride.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Nitrogen Source | Urea (1.0 eq) or Aqueous Ammonia (~25-30%, 1.5 eq) | Urea is a solid, easy to handle, and decomposes to ammonia in situ. Ammonia solution is also effective but requires a setup to vent excess gas.[5] |
| Reactant Ratio | 1.0 : 1.0 (Anhydride : Urea) | A stoichiometric ratio is generally sufficient. A slight excess of ammonia can be used to ensure the anhydride is fully consumed. |
| Solvent | Solvent-free (fusion) or High-boiling solvent (e.g., xylene) | The fusion method is simple and avoids solvent costs and removal. Xylene allows for azeotropic water removal with a Dean-Stark trap.[3] |
| Temperature | 180 - 200°C | This temperature range is high enough to ensure the dehydration/cyclization of the intermediate without causing significant thermal decomposition.[2] |
| Reaction Time | 1 - 3 hours | Reaction progress can be monitored by the cessation of water evolution. Longer times may be needed for larger scales. |
| Purification | Recrystallization from Ethanol or Ethanol/Water | The product is a white crystalline solid.[1] Recrystallization effectively removes unreacted starting material and the amide-acid intermediate. |
Experimental Protocols
Protocol 1: Synthesis via Thermal Fusion with Urea
This protocol is a robust, solvent-free method for the synthesis of this compound.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (e.g., 15.4 g, 0.1 mol)[6][7]
-
Urea (6.0 g, 0.1 mol)
-
250 mL three-neck round-bottom flask
-
Heating mantle with a temperature controller and magnetic stirrer
-
Condenser (short path) and receiving flask
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a heating mantle, a temperature probe (connected to the controller), and a short-path condenser leading to a collection flask. This setup will allow the water byproduct to distill off.
-
Charging the Flask: Add 1,2-cyclohexanedicarboxylic anhydride (15.4 g, 0.1 mol) and urea (6.0 g, 0.1 mol) to the flask.
-
Reaction: Begin stirring and slowly heat the mixture. The solids will melt and begin to react around 130-140°C.
-
Thermal Cyclization: Increase the temperature to 180-190°C and maintain it for 1.5 hours. During this time, you will observe water and some ammonia gas evolving and collecting in the receiving flask. The reaction is complete when gas evolution ceases.
-
Cooling: Turn off the heating and allow the reaction mixture to cool to approximately 80-100°C. The crude product should begin to solidify.
-
Isolation and Purification:
-
Carefully pour the warm, molten crude product into a beaker and allow it to cool completely to room temperature. It will form a solid cake.
-
Break up the solid and add approximately 100 mL of ethanol.
-
Heat the mixture to a boil to dissolve the solid. If it does not dissolve completely, add more ethanol sparingly.
-
If the solution is colored, this is the point to add a small amount of activated charcoal and filter hot.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
-
Final Product: Collect the white, crystalline product by vacuum filtration, wash the crystals with a small amount of cold ethanol, and dry them in a vacuum oven. The expected yield is 11.5 - 13.0 g (75-85%).
References
- 1. Page loading... [guidechem.com]
- 2. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. KR101584727B1 - Manufacturing method of high purity 1,2-hexanediol - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scbt.com [scbt.com]
- 7. 1,2-シクロヘキサンジカルボン酸無水物,、cis型主体 95% | Sigma-Aldrich [sigmaaldrich.com]
Common side products in the synthesis of 1,2-Cyclohexanedicarboximide.
Welcome to the technical support center for the synthesis of 1,2-cyclohexanedicarboximide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during this synthesis, ensuring the integrity and purity of your final product.
Introduction
This compound is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research.[1][2] Its synthesis is most commonly achieved through the reaction of 1,2-cyclohexanedicarboxylic anhydride with ammonia or an ammonia source. While the reaction appears straightforward, several potential side products can arise, complicating purification and impacting yield and purity. This guide will delve into the common side products, their formation mechanisms, and strategies for their mitigation and removal.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My final product shows two distinct sets of peaks in the 1H NMR spectrum, suggesting a mixture of isomers. How can I obtain a single, pure isomer?
Answer:
The presence of two isomers in your final product, this compound, is a common issue that typically originates from the stereochemistry of your starting material, 1,2-cyclohexanedicarboxylic anhydride. This anhydride exists as both cis and trans isomers.[3][4][5] The cyclic nature of the cyclohexane ring restricts free rotation, leading to these stable stereoisomers.[6]
-
cis-isomer: The two carboxylic groups are on the same side of the cyclohexane ring.
-
trans-isomer: The two carboxylic groups are on opposite sides of the ring.
The imide formation reaction with ammonia generally preserves the stereochemistry of the starting anhydride. Therefore, if you start with a mixture of cis- and trans-anhydrides, you will obtain a mixture of cis- and trans-imides.
Troubleshooting Steps:
-
Characterize the Starting Material: Before starting the synthesis, analyze your 1,2-cyclohexanedicarboxylic anhydride using techniques like NMR or melting point analysis to determine its isomeric purity. The melting points of the cis and trans isomers are significantly different.
-
Source Pure Isomers: Whenever possible, purchase or synthesize the specific isomer (cis or trans) of the anhydride required for your application. Several chemical suppliers offer the separated isomers.
-
Purification of the Final Product: If you have already synthesized a mixture of imide isomers, you can separate them using the following techniques:
-
Fractional Recrystallization: This is often the most effective method. The cis and trans isomers of this compound have different solubilities in various solvents. A carefully designed recrystallization protocol can enrich and isolate the desired isomer.
-
Column Chromatography: For smaller-scale separations, column chromatography on silica gel can be employed to separate the isomers based on their differing polarities.
-
Question 2: My reaction yield is low, and I have isolated a significant amount of a water-soluble byproduct. What is this byproduct, and how can I prevent its formation?
Answer:
A low yield of the desired imide coupled with a water-soluble byproduct strongly suggests the formation of 1,2-cyclohexanedicarboxylic acid or the intermediate mono-amide mono-acid.
Mechanism of Side Product Formation:
The primary cause for the formation of these byproducts is the presence of water in your reaction mixture. The starting anhydride is susceptible to hydrolysis, especially at elevated temperatures, which reverts it to the dicarboxylic acid.[7]
Additionally, the reaction of the anhydride with ammonia proceeds through a mono-amide mono-acid intermediate. If the subsequent ring-closing dehydration to form the imide is incomplete, this intermediate will remain as a significant byproduct.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If you are using a solvent, ensure it is properly dried before use. The reaction should be protected from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions, including hydrolysis. Monitor the reaction temperature closely.
-
Optimize Reaction Time: Insufficient reaction time can lead to incomplete conversion of the intermediate mono-amide mono-acid to the final imide. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification: The dicarboxylic acid and the mono-amide mono-acid are more polar and acidic than the imide. They can be removed by:
-
Aqueous Workup: Washing the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic byproducts into the aqueous layer. Be cautious not to use a strong base, which could hydrolyze the imide product.
-
Recrystallization: The difference in polarity and solubility between the imide and the acidic byproducts allows for effective purification by recrystallization.
-
Question 3: After purification, my product has a broad melting point range and appears somewhat sticky or amorphous. What could be the cause?
Answer:
A broad melting point and amorphous appearance are often indicative of impurities, which could include residual starting materials, the side products mentioned previously, or potentially polymeric byproducts.
Formation of Polymeric Byproducts:
Under certain conditions, particularly with insufficient ammonia or at very high temperatures, intermolecular reactions can occur between the anhydride and the intermediate mono-amide mono-acid, leading to the formation of polyamides or other polymeric species. These polymeric materials will not have a sharp melting point and can give the product a sticky or oily consistency.
Troubleshooting Steps:
-
Stoichiometry of Reactants: Ensure the correct stoichiometry of ammonia (or the ammonia source) to the anhydride is used. An excess of ammonia can help to ensure that all of the anhydride reacts to form the desired imide.[8]
-
Temperature Control: Avoid excessive heating, as this can promote polymerization.
-
Purification:
-
Recrystallization: A carefully executed recrystallization is often the best way to remove amorphous impurities and obtain a crystalline product with a sharp melting point.
-
Trituration: If the product is an oil or a sticky solid, triturating it with a solvent in which the desired product is sparingly soluble but the impurities are soluble can help to induce crystallization and remove the amorphous material.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from the corresponding anhydride and ammonia?
A1: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile and attacks one of the carbonyl carbons of the 1,2-cyclohexanedicarboxylic anhydride. This leads to the opening of the anhydride ring to form a mono-amide mono-carboxylic acid intermediate.
-
Intramolecular Cyclization (Dehydration): The newly formed amide and the carboxylic acid groups are in close proximity. Upon heating, an intramolecular condensation reaction occurs, where the amide nitrogen attacks the carboxylic acid carbonyl carbon, eliminating a molecule of water to form the stable five-membered imide ring.
Q2: How do the physical properties of cis- and trans-1,2-cyclohexanedicarboximide differ?
A2: The cis and trans isomers of this compound have distinct physical properties due to their different molecular geometries. These differences can be exploited for their separation and characterization.
| Property | cis-1,2-Cyclohexanedicarboximide | trans-1,2-Cyclohexanedicarboximide |
| Symmetry | Higher symmetry | Lower symmetry |
| Dipole Moment | Generally a non-zero dipole moment | Can have a zero or near-zero dipole moment |
| Melting Point | Typically different from the trans isomer | Typically different from the cis isomer |
| Solubility | Different solubility profile compared to the trans isomer | Different solubility profile compared to the cis isomer |
| Spectroscopic Data | Unique NMR and IR spectra | Unique NMR and IR spectra |
Q3: Are there alternative methods for the synthesis of this compound?
A3: While the reaction of the anhydride with ammonia is the most common route, other methods exist, such as the direct amidation of 1,2-cyclohexanedicarboxylic acid. However, this typically requires harsher conditions (higher temperatures and pressures) or the use of coupling agents to activate the carboxylic acids. The anhydride route is generally preferred for its milder conditions and higher efficiency.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in a suitable solvent (e.g., toluene or xylene).
-
Add a source of ammonia (e.g., aqueous ammonia solution, ammonium carbonate) (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, proceed with an appropriate workup (e.g., extraction).
-
Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For maximum recovery, cool the solution in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: Reaction Mechanism and Side Product Formation
Caption: Synthesis pathway of this compound and formation of common side products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]
- 5. trans-Cyclohexane-1,2-dicarboxylic anhydride | C8H10O3 | CID 10942665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 15522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 1,2-Cyclohexanedicarboximide
Welcome to the technical support center for the purification of crude 1,2-cyclohexanedicarboximide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route employed. When synthesizing from 1,2-cyclohexanedicarboxylic anhydride and a nitrogen source like ammonia or urea, common impurities include:
-
Unreacted 1,2-cyclohexanedicarboxylic anhydride: This can be carried through from the reaction.
-
1,2-Cyclohexanedicarboxylic acid: Formed by the hydrolysis of the anhydride starting material, especially if moisture is present.[1]
-
Amic acid intermediate (2-carbamoyl-cyclohexanecarboxylic acid): This results from incomplete cyclization of the intermediate formed between the anhydride and the nitrogen source.
-
Polymeric byproducts: These can form under harsh reaction conditions.[2]
-
Side-products from urea: If urea is used as the ammonia source, side-products from its thermal decomposition can be present.[3][4]
Q2: My crude product is a sticky solid or an oil. What is the likely cause and how can I fix it?
A2: A sticky or oily crude product often indicates the presence of significant amounts of the amic acid intermediate or residual solvent. The amic acid, with its free carboxylic acid and amide groups, is more polar and has a lower melting point than the desired imide, leading to a depressed and broad melting range of the crude mixture.
Troubleshooting:
-
Ensure complete cyclization: Drive the reaction to completion by ensuring adequate reaction time and temperature.
-
Thoroughly dry the crude product: Remove all residual solvent under vacuum before attempting purification.
-
Trituration: Before proceeding to more rigorous purification, try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often help to solidify the product and remove some of the more soluble, oily impurities.
Q3: What is the best starting point for developing a recrystallization protocol?
A3: A good starting point is to perform small-scale solubility tests with a variety of solvents of differing polarities. The ideal single solvent for recrystallization will dissolve the crude this compound poorly at room temperature but readily at its boiling point.[5]
Recommended starting solvents for screening:
-
Water
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
Toluene
-
A mixture of ethanol and water
Q4: I am having trouble finding a single suitable solvent for recrystallization. What should I do?
A4: If a single solvent is not effective, a two-solvent system is an excellent alternative.[5][6] In this method, you dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the product is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then gently heated until it becomes clear again and allowed to cool slowly.
Common two-solvent systems to try:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl acetate/Hexanes[7]
-
Dichloromethane/Pentane
Troubleshooting Guide for Purification Techniques
This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.
Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids like this compound.
-
Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was added.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the impure product.- The rate of cooling is too fast. | - Use a lower-boiling solvent.- Ensure slow cooling by insulating the flask. |
| Low recovery of purified product. | - Too much solvent was used.- The crystals were washed with solvent that was not cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is ice-cold.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration. |
| The purified product is still impure. | - Cooling was too rapid, trapping impurities.- The crude material is highly impure. | - Allow the solution to cool more slowly.- Consider a preliminary purification step like column chromatography before recrystallization. |
Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities. Flash chromatography is a faster variation that uses pressure to accelerate the solvent flow.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired product an Rf value of approximately 0.25-0.35. A good starting point for a solvent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - The solvent system is not optimal. | - Adjust the polarity of the eluent. For better separation of polar compounds, a more polar mobile phase may be needed. If compounds are running too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are not moving from the baseline (low Rf), increase the polarity. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, start with 20% ethyl acetate in hexanes and gradually increase to 50% or higher. |
| The compound elutes too quickly with no separation. | - The eluent is too polar. | - Start with a less polar solvent system. |
| Streaking or tailing of spots on TLC. | - The sample is too concentrated.- The compound is interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape of polar compounds. |
| Cracked or channeled column bed. | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform and compact bed. |
Sublimation
Sublimation is a purification technique that can be effective for compounds that can transition directly from a solid to a gas phase without passing through a liquid phase.[8] This method is particularly useful for removing non-volatile impurities.
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus using a vacuum pump.
-
Heating: Gently heat the bottom of the apparatus containing the crude product. The temperature should be high enough to induce sublimation but below the melting point of the compound.
-
Condensation: The purified compound will sublime and then deposit as crystals on a cold surface (cold finger) within the apparatus.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Scrape the purified crystals from the cold finger.
| Problem | Possible Cause | Solution |
| No sublimation occurs. | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature.- Check the vacuum pump and ensure all seals are tight. |
| The sample melts instead of subliming. | - The temperature is too high.- The pressure is not low enough (above the triple point). | - Reduce the heating temperature.- Ensure a good vacuum is achieved. |
| Low yield of sublimed product. | - The sublimation was not run for a sufficient amount of time.- The compound has a low vapor pressure. | - Increase the duration of the sublimation.- Sublimation may not be a suitable purification method for this compound. |
Comparative Summary of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | - High purity can be achieved.- Scalable. | - Can be time-consuming to find the right solvent.- Yield can be compromised. | - Crystalline solids with moderate to high purity. |
| Column Chromatography | - Excellent for separating mixtures with different polarities.- Can handle complex mixtures. | - Can be labor-intensive.- Requires larger volumes of solvent. | - Crude mixtures with multiple components or impurities with similar polarity to the product. |
| Sublimation | - Effective for removing non-volatile impurities.- Solvent-free. | - Only applicable to compounds that sublime.- Can be difficult to scale up. | - Removing non-volatile inorganic salts or high molecular weight polymeric impurities. |
References
- 1. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US3406201A - Urea synthesis - Google Patents [patents.google.com]
- 4. Direct synthesis of urea from carbon dioxide and ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Overcoming solubility issues with 1,2-Cyclohexanedicarboximide in reactions.
Document ID: TSC-CHDI-SOL-2026-01
Version: 1.0
Introduction
Welcome to the Technical Support Center for 1,2-Cyclohexanedicarboximide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. While this compound is a valuable building block, its moderate solubility in common organic solvents and general insolubility in water can present challenges in achieving optimal reaction kinetics, yield, and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address and overcome these solubility-related hurdles. Our approach is grounded in fundamental chemical principles and extensive field experience to ensure you can proceed with your research confidently and efficiently.
Frequently Asked Questions (FAQs)
Here we address common questions our application scientists receive regarding the handling and reactivity of this compound, with a focus on solubility.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my immediate options?
A1: This is a frequent challenge when the polarity of the solvent is not well-matched with the solute. This compound, being a crystalline solid, requires a solvent that can effectively overcome its crystal lattice energy. While it shows some solubility in solvents like ethanol, acetone, and chloroform, you may need to consider several immediate actions:
-
Solvent Screening: If your reaction chemistry allows, test the solubility in a broader range of aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF).
-
Gentle Heating: Applying moderate heat can significantly increase the solubility of most organic compounds. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Co-Solvent System: Introduce a miscible co-solvent to the primary solvent. A small amount of a more polar solvent like DMF or DMSO can dramatically enhance the solubility of the imide in a less polar medium like toluene or dichloromethane.
Q2: I'm running an N-alkylation reaction, and it's sluggish or incomplete. Could this be a solubility issue?
A2: Yes, very likely. N-alkylation of imides often involves a solid inorganic base (like K₂CO₃) and the imide itself, which may have low solubility in common solvents like acetone or acetonitrile. This creates a heterogeneous reaction mixture where the reaction rate is limited by the dissolution of the starting materials. To address this:
-
Solvent Choice: Switch to a more polar aprotic solvent like DMF, which will better dissolve both the imide and the deprotonated intermediate.
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique for such reactions. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the anionic imide from the solid or aqueous phase to the organic phase where the alkylating agent resides. This can dramatically accelerate the reaction, even under solvent-free conditions.
Q3: Can I use sonication or microwave irradiation to improve the solubility and reaction rate?
A3: Absolutely. Both are excellent physical methods to enhance reaction efficiency, particularly when dealing with poorly soluble reagents.
-
Sonication: The application of ultrasound can lead to acoustic cavitation, which generates localized high pressures and temperatures. This process can break up solid aggregates, increase the surface area of the solute, and enhance mass transfer, effectively increasing the rate of dissolution.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation directly heats polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly reduce reaction times and often improves yields by overcoming solubility barriers and accelerating reaction kinetics. MAOS is particularly effective for reactions in polar solvents.
Q4: I am conducting a polymerization reaction with this compound. Why is solubility so critical?
A4: In polymerization, maintaining a homogeneous solution is often crucial for achieving high molecular weight and a narrow polydispersity index. If the monomer (this compound) or the growing polymer chain precipitates out of solution, chain growth will be prematurely terminated, leading to low molecular weight polymers. The choice of solvent is therefore critical and must be able to dissolve the monomer, initiator, and the resulting polymer. For poly(amide-imide)s, which can be synthesized from precursors like this compound, polar aprotic solvents like DMF, DMAc, or NMP are typically required to maintain solubility throughout the polymerization process.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during reactions with this compound.
| Issue | Possible Cause | Recommended Solution(s) |
| Starting material (this compound) precipitates out of solution upon addition of another reagent. | The addition of the second reagent has changed the overall polarity of the solvent system, reducing the solubility of the imide. | 1. Add the reagents in a different order, ensuring the imide is fully dissolved before adding the problematic reagent.2. Consider using a co-solvent system from the outset to provide a more robust solubility profile.3. If feasible, run the reaction at a slightly elevated temperature to maintain solubility. |
| Reaction is slow or incomplete, despite the starting material appearing to dissolve. | The concentration of the dissolved imide is at its saturation limit but is too low for an efficient reaction rate. | 1. Increase the volume of the solvent. If this is not practical due to concentration requirements, explore more effective solvents.2. Employ techniques to enhance the reaction rate at low concentrations, such as using a more active catalyst or higher temperatures.3. Consider using MAOS to accelerate the reaction. |
| Reaction with an aqueous nucleophile is not proceeding. | This compound is insoluble in water, and the reaction is limited to the interface of the two phases. | 1. Use a phase-transfer catalyst (PTC) to transport the nucleophile into an organic phase where the imide is soluble.2. Employ a co-solvent system, such as THF/water or dioxane/water, that can dissolve both reactants to create a homogeneous solution. |
| During workup, the product is difficult to extract or purify. | The product may have different solubility characteristics than the starting material, or unreacted starting material is co-precipitating. | 1. Monitor the reaction to completion using TLC or LC-MS to minimize unreacted starting material in the workup.2. Carefully select extraction and crystallization solvents based on the expected polarity of the product.3. If the product is also poorly soluble, consider purification methods that do not rely on dissolution, such as trituration or careful washing of the crude solid. |
Data Presentation: Solvent Selection Guide
While precise quantitative solubility data for this compound is not widely published, the following table provides a qualitative and semi-quantitative guide for solvent selection based on established principles and empirical observations for similar cyclic imides.
| Solvent | Class | Relative Polarity | Anticipated Solubility of this compound | Comments |
| Water | Polar Protic | High | Insoluble | Not suitable as a primary solvent without additives. |
| Methanol / Ethanol | Polar Protic | High | Sparingly Soluble to Soluble | Solubility increases with temperature. Can be a good co-solvent. |
| Acetone | Polar Aprotic | Medium-High | Soluble | A good general-purpose solvent for initial trials. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Soluble | Good for reactions at moderate temperatures. |
| Dichloromethane (DCM) | Nonpolar | Low | Sparingly Soluble | May require heating or a co-solvent. |
| Toluene | Nonpolar | Low | Poorly Soluble | Generally not a good solvent unless at high temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Highly Soluble | Excellent solvent, but high boiling point can complicate product isolation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly Soluble | Excellent solvent, but very high boiling point and potential for side reactions. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol details a systematic approach to finding an effective co-solvent system.
-
Preparation: In separate small vials, add a known amount of this compound (e.g., 10 mg).
-
Primary Solvent Addition: To each vial, add a measured volume of your primary reaction solvent (e.g., 1 mL of toluene). Stir at room temperature.
-
Co-Solvent Titration: While stirring, add a high-polarity co-solvent (e.g., DMF or NMP) dropwise until the solid completely dissolves.
-
Quantification: Record the volume of co-solvent required. The optimal system will use the minimum amount of co-solvent to achieve dissolution.
-
Reaction Scale-up: Use the determined solvent ratio for your preparative scale reaction.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol provides a robust method for the N-alkylation of this compound.
-
Reactant Setup: To a round-bottom flask, add this compound (1.0 eq), your alkylating agent (e.g., benzyl bromide, 1.1 eq), and a powdered inorganic base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Catalyst Addition: Add a nonpolar organic solvent (e.g., toluene) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Reaction: Heat the mixture with vigorous stirring. The temperature will depend on the reactivity of the alkylating agent (typically 60-100 °C).
-
Monitoring: Follow the disappearance of the starting imide by TLC or LC-MS. The reaction is often significantly faster than in the absence of PTC.
-
Workup: Upon completion, cool the reaction, filter off the inorganic salts, and wash the filtrate with water to remove the catalyst. The product can then be isolated from the organic phase.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
This diagram outlines a logical progression for diagnosing and solving solubility problems during reaction setup.
Caption: A step-by-step decision tree for addressing poor solubility at the start of an experiment.
Diagram 2: Mechanism of Phase-Transfer Catalysis in N-Alkylation
This diagram illustrates how a phase-transfer catalyst facilitates the reaction between the imide and an alkyl halide.
Caption: The catalytic cycle of PTC, showing the transport of the imide anion into the organic phase for reaction.
Preventing hydrolysis of 1,2-Cyclohexanedicarboximide during workup.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Workup
Welcome to the technical support center for 1,2-Cyclohexanedicarboximide. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of this versatile chemical intermediate, particularly its susceptibility to hydrolysis during experimental workup procedures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a cyclic imide with the chemical formula C8H11NO2.[1] Its structure consists of a cyclohexane ring fused to a dicarboximide functional group.[1] Like other cyclic amides (lactams) and imides, it is susceptible to hydrolysis, a chemical reaction in which water cleaves the imide ring.[2][3] This process results in the formation of the corresponding dicarboxylic acid or its monoamide derivative, compromising the yield and purity of the desired imide product. The hydrolysis can be catalyzed by both acidic and basic conditions.[3][4]
Q2: Under what specific workup conditions is hydrolysis of this compound most likely to occur?
Hydrolysis is a significant concern during aqueous workup procedures. The risk is elevated under the following conditions:
-
Strongly Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]
-
Strongly Basic Conditions (pH > 10): Hydroxide ions act as potent nucleophiles, directly attacking the carbonyl carbon of the imide.[4]
-
Elevated Temperatures: Heating during workup can accelerate the rate of hydrolysis, even under neutral pH conditions.
Q3: I suspect my product is hydrolyzing during a standard aqueous extraction. What are the initial troubleshooting steps?
If you observe a lower than expected yield or the presence of impurities corresponding to the hydrolyzed product (1,2-cyclohexanedicarboxylic acid or its monoamide), consider the following:
-
pH Control: Ensure the pH of your aqueous phase is maintained as close to neutral (pH 7) as possible. Use saturated sodium bicarbonate solution cautiously to neutralize any excess acid, avoiding a highly basic environment. Conversely, a dilute acid like 0.1 M HCl can be used to neutralize excess base, but again, monitor the pH to avoid overly acidic conditions.
-
Temperature Management: Perform all extractions at room temperature or below. If the reaction was run at an elevated temperature, ensure the mixture is cooled to room temperature before initiating the workup.
-
Minimize Contact Time: Reduce the time your organic phase containing the imide is in contact with the aqueous phase. Perform extractions swiftly and efficiently.
Troubleshooting Guides
Scenario 1: Persistent Emulsion Formation During Extraction Leading to Prolonged Aqueous Contact
Emulsions can form during liquid-liquid extractions, especially when surfactant-like impurities are present, increasing the contact time with water and the risk of hydrolysis.[5]
Solution Workflow:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[5]
-
Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break emulsions.[5]
-
Filtration: Pass the entire mixture through a pad of celite or glass wool to physically disrupt the emulsion.[5]
Scenario 2: Product Loss Despite Careful pH Control During Aqueous Workup
Even with pH control, some hydrolysis may be unavoidable in the presence of water.
Recommended Action: Non-Aqueous Workup
For highly sensitive substrates, a non-aqueous workup is the most robust solution to prevent hydrolysis.
Detailed Protocol: Non-Aqueous Workup for this compound Isolation
-
Reaction Quenching (if applicable): If the reaction involves a water-sensitive reagent, quench it with a non-aqueous reagent (e.g., adding a small amount of isopropanol to quench a hydride).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Direct Purification:
-
Recrystallization: This is often the method of choice for purifying amides and imides.[6] Choose a solvent system where the imide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, acetone, or acetonitrile.[6]
-
Silica Gel Chromatography: If recrystallization is ineffective, the crude product can be directly purified by column chromatography.[7] Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and consider adding a small amount of a non-protic base like triethylamine (0.1-1%) to the eluent to prevent hydrolysis on the acidic silica gel.
-
Scenario 3: The reaction solvent is immiscible with water, but I still see hydrolysis.
Even with water-immiscible solvents, some water can be present, especially if the reaction was not conducted under strictly anhydrous conditions.
Preventative Measures:
-
Use of Anhydrous Solvents: For reactions sensitive to water, using anhydrous solvents is crucial.[8] Solvents can be dried using techniques like passing them through a column of activated alumina.[9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
Data Summary: pH Stability of Imides
| pH Range | Risk of Hydrolysis | Predominant Mechanism |
| < 4 | High | Acid-catalyzed hydrolysis[3] |
| 4 - 9 | Low to Moderate | Neutral hydrolysis (slow) |
| > 10 | High | Base-catalyzed hydrolysis[4] |
Visualizing the Problem: Hydrolysis Mechanisms
To better understand the chemical transformations leading to product loss, the following diagrams illustrate the acid and base-catalyzed hydrolysis pathways for a cyclic imide.
Caption: Acid and base-catalyzed hydrolysis pathways of a cyclic imide.
Logical Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving hydrolysis issues during the workup of this compound.
Caption: Troubleshooting workflow for preventing imide hydrolysis.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.org [acs.org]
Technical Support Center: Characterization of Impurities in 1,2-Cyclohexanedicarboximide
Welcome to the technical support center for the characterization of impurities in 1,2-Cyclohexanedicarboximide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this important chemical intermediate. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to support your analytical endeavors.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the analysis of this compound.
Q1: What are the most likely process-related impurities in a sample of this compound?
A1: Based on the common synthesis route from 1,2-cyclohexanedicarboxylic anhydride and ammonia, the most probable process-related impurities are:
-
1,2-Cyclohexanedicarboxylic anhydride: Unreacted starting material.
-
1,2-Cyclohexanedicarboxylic acid: Formed by the hydrolysis of the anhydride starting material or the imide product.
-
Ammonium 1,2-cyclohexanedicarboxylate: An intermediate salt that may not have fully cyclized.
Q2: What are the potential degradation products of this compound?
A2: The primary degradation pathway for this compound is hydrolysis, which would yield 1,2-Cyclohexanedicarboxylic acid . Under oxidative stress, more significant degradation could occur, potentially leading to ring-opening and the formation of aliphatic dicarboxylic acids such as adipic acid. Forced degradation studies are essential to definitively identify these products[1][2][3].
Q3: Which analytical technique is most suitable for routine purity testing of this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for routine purity analysis. It can effectively separate the relatively non-polar imide from its more polar potential impurities like the corresponding dicarboxylic acid[4].
Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable method for analyzing this compound?
A4: Yes, GC-MS is a viable technique, particularly for identifying and quantifying volatile and semi-volatile impurities. This compound and its anhydride precursor are generally amenable to GC analysis. However, the less volatile dicarboxylic acid impurity would likely require derivatization to improve its volatility and chromatographic performance[5].
Q5: What are the regulatory thresholds for reporting, identification, and qualification of impurities?
A5: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances. Key thresholds are:
-
Reporting Threshold: Impurities at or above 0.05% should be reported.
-
Identification Threshold: Impurities present at a level above 0.10% should be structurally identified.
-
Qualification Threshold: Impurities found at levels greater than 0.15% must be qualified, meaning toxicological data is required to demonstrate their safety.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Q: I am observing a new, unidentified peak in my HPLC chromatogram during a stability study. How should I proceed with its identification?
A: A new peak in a stability study suggests a degradation product. A systematic approach is crucial for identification.
Initial Steps:
-
Confirm the Peak is Real: Inject a blank (mobile phase) to ensure the peak is not a solvent artifact or carryover.
-
Assess Peak Purity: If using a Diode Array Detector (DAD), check the peak purity of your main this compound peak to see if the new peak is co-eluting.
-
Hypothesize the Structure: The most likely degradation product is 1,2-cyclohexanedicarboxylic acid due to hydrolysis. You can confirm this by co-injecting your sample with a standard of this acid.
Advanced Identification Workflow:
If the impurity is not the dicarboxylic acid, a more comprehensive approach is needed. The following workflow can be applied:
Explanation of Workflow:
-
LC-MS Analysis: This is the most powerful initial step to get the molecular weight of the unknown impurity.
-
Forced Degradation Comparison: Comparing the LC-MS data of your stability sample with samples subjected to forced degradation (acidic, basic, oxidative, thermal, photolytic conditions) can help in identifying the impurity if it's a degradation product.
-
Isolation: If the impurity cannot be identified from the above steps, isolation using preparative HPLC is necessary to obtain a pure sample.
-
NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy on the isolated impurity will provide detailed structural information for definitive identification[3][6][7][8][9].
Q: My HPLC method does not seem to separate this compound from its anhydride precursor. How can I improve the resolution?
A: The imide and its corresponding anhydride are structurally similar and may have close retention times. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Decrease Organic Content: Lowering the percentage of acetonitrile or methanol will increase the retention of both compounds, potentially improving separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
-
Adjust the pH: While these compounds are neutral, a slight pH adjustment of the aqueous portion of the mobile phase (e.g., with formic acid or ammonium acetate) can sometimes improve peak shape and resolution, especially on silica-based C18 columns.
-
Reduce the Flow Rate: A lower flow rate increases the time the analytes spend in the column, which can lead to better separation.
-
Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length to increase the number of theoretical plates and enhance separation efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Q: I am trying to analyze for residual 1,2-cyclohexanedicarboxylic acid in my sample using GC-MS, but I don't see a peak. What is the problem?
A: 1,2-Cyclohexanedicarboxylic acid is a non-volatile compound due to its two carboxylic acid groups, which readily form hydrogen bonds. It will not typically pass through a GC column under standard conditions.
Solution: Derivatization You must convert the dicarboxylic acid into a more volatile derivative before GC-MS analysis. A common and effective method is silylation .
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent.
-
Procedure:
-
Dry your sample extract completely under a stream of nitrogen.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the BSTFA reagent.
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete reaction.
-
Inject the derivatized sample into the GC-MS.
-
The resulting bis-trimethylsilyl ester of the dicarboxylic acid will be much more volatile and thermally stable, allowing for its successful analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Q: The ¹H NMR spectrum of my this compound sample is complex in the aliphatic region. How can I confidently assign the protons?
A: The cyclohexane ring protons in this compound are diastereotopic and will exhibit complex splitting patterns due to spin-spin coupling.
Strategy for Assignment:
-
Use 2D NMR: A COSY (Correlation Spectroscopy) experiment is essential. It will show which protons are coupled to each other, allowing you to trace the connectivity around the cyclohexane ring.
-
Start with the α-protons: The protons on the carbons adjacent to the carbonyl groups (the methine protons) are the most downfield in the aliphatic region. Identify these first.
-
Walk Around the Ring: Use the cross-peaks in the COSY spectrum starting from the α-protons to assign the adjacent methylene protons, and continue this process around the ring.
-
Use HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum will correlate each proton to the carbon it is directly attached to, confirming your assignments from the ¹³C NMR spectrum.
The following diagram illustrates the logical relationships for NMR signal assignment:
Detailed Analytical Protocols
Stability-Indicating HPLC Method for Purity Determination
This method is designed to separate this compound from its primary hydrolytic degradation product, 1,2-cyclohexanedicarboxylic acid.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes | A gradient is necessary to elute the polar dicarboxylic acid early and the less polar imide later. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | The imide and carboxylic acid functionalities have UV absorbance at low wavelengths. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Solubilizes both the analyte and potential impurities and is compatible with the mobile phase. |
GC-MS Method for Volatile Impurities
This method is suitable for the analysis of this compound and its anhydride precursor.
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds[10]. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analytes without thermal degradation. |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for an electron ionization (EI) source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the target analytes and their fragments. |
Predicted ¹H and ¹³C NMR Chemical Shifts
This table provides predicted chemical shifts for this compound and its key impurities in a common solvent like DMSO-d₆. These values are estimates and should be confirmed with authentic standards.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~10.8 (s, 1H, NH), ~2.5-2.7 (m, 2H, CH-CO), ~1.2-1.8 (m, 8H, CH₂) | ~180 (C=O), ~45 (CH-CO), ~25-30 (CH₂) |
| 1,2-Cyclohexanedicarboxylic Acid | ~12.0 (br s, 2H, COOH), ~2.4-2.6 (m, 2H, CH-COOH), ~1.2-1.8 (m, 8H, CH₂) | ~175 (C=O), ~43 (CH-COOH), ~25-30 (CH₂) |
| 1,2-Cyclohexanedicarboxylic Anhydride | ~3.0-3.2 (m, 2H, CH-CO), ~1.3-2.0 (m, 8H, CH₂) | ~173 (C=O), ~42 (CH-CO), ~22-26 (CH₂) |
References
- 1. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 4-Methyl-1,2-cyclohexanedicarboxylic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Solved Summarise and assign the 1H and C13 NMR spectrum of | Chegg.com [chegg.com]
- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for the catalytic synthesis of 1,2-Cyclohexanedicarboximide.
Welcome to the comprehensive technical support guide for the catalytic synthesis of 1,2-Cyclohexanedicarboximide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer-based guide provides in-depth, field-proven insights to help you optimize your reaction, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in the catalytic synthesis of this compound from 1,2-cyclohexanedicarboxylic anhydride and an ammonia source is a common issue. The primary culprits often involve:
-
Inefficient Catalyst Activity: The chosen Lewis acid catalyst may be inhibited by water, which is a byproduct of the reaction. Using a water-tolerant catalyst like Niobium Pentoxide (Nb₂O₅) can significantly mitigate this issue.[1][2][3]
-
Incomplete Reaction: The reaction is a two-step process involving the formation of an intermediate amic acid followed by cyclization. Insufficient reaction time or temperature can lead to the accumulation of this intermediate, thus lowering the final imide yield.
-
Starting Material Hydrolysis: The starting material, 1,2-cyclohexanedicarboxylic anhydride, is susceptible to hydrolysis, especially under acidic conditions, which reverts it to the dicarboxylic acid. This inactive form will not participate in the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can drastically affect reaction efficiency. Each catalyst system has an optimal set of parameters that must be adhered to.
Q2: I'm observing significant amounts of a water-soluble byproduct. What is it and how can I prevent its formation?
The most common water-soluble byproduct is 1,2-cyclohexanedicarboxylic acid, formed from the hydrolysis of the starting anhydride. This can occur if there is excessive water in the reaction medium from the start, or if the reaction conditions favor hydrolysis over amidation. While some processes are designed to work in aqueous media[4], controlling the water content is crucial. To minimize this side reaction:
-
Ensure your solvent and reagents are appropriately dry if the protocol demands anhydrous conditions.
-
Employ a reaction setup that facilitates water removal, such as a Dean-Stark apparatus, particularly if using a non-water-tolerant catalyst.
-
Consider a water-tolerant heterogeneous catalyst like Nb₂O₅, which remains active even in the presence of the water generated during the reaction.[1][3][5]
Q3: How do I choose the right catalyst for this synthesis?
While various Lewis acids can catalyze this reaction, the ideal choice balances activity, stability, and practicality. For this specific transformation, a heterogeneous, reusable, and water-tolerant Lewis acid is highly advantageous.
| Catalyst Type | Advantages | Disadvantages |
| Niobium Pentoxide (Nb₂O₅) | High water and base tolerance, reusable, heterogeneous (easy to separate), broad substrate scope.[1][2][3][6] | May require higher temperatures compared to some homogeneous catalysts. |
| Homogeneous Lewis Acids (e.g., ZrCl₄) | High activity under anhydrous conditions. | Sensitive to water (byproduct), difficult to separate from the reaction mixture, not typically reusable.[1] |
| Other Metal Oxides (e.g., TiO₂) | Heterogeneous. | Generally lower activity and less water-tolerant compared to Nb₂O₅.[1] |
For robustness and ease of operation, Niobium Pentoxide (Nb₂O₅) is the recommended catalyst based on current literature.[1][3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving experimental issues. The guide is structured around common symptoms observed during the synthesis.
Symptom 1: Low or No Imide Formation
If you are experiencing poor conversion to the desired this compound, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low product yield.
Detailed Explanations:
-
Verify Starting Materials: The purity of 1,2-cyclohexanedicarboxylic anhydride is critical. The presence of the corresponding dicarboxylic acid will not only fail to react but can also interfere with the catalyst. Use an ammonia source of known concentration and purity.
-
Evaluate Catalyst Performance:
-
Causality: The reaction mechanism involves the activation of the anhydride's carbonyl group by a Lewis acid site on the catalyst.[5] Water, a reaction byproduct, can coordinate to these Lewis acid sites, effectively poisoning water-sensitive catalysts like ZrCl₄.[1] Amines, being basic, can also inhibit the catalyst.[2]
-
Solution: Nb₂O₅ has demonstrated superior tolerance to both water and basic amines, making it a robust choice.[1][2] If using a heterogeneous catalyst, ensure it is properly dispersed in the reaction medium through vigorous stirring.
-
-
Optimize Reaction Conditions:
-
Temperature: The intramolecular dehydration of the amic acid intermediate to form the imide ring requires a significant energy input.[7] Reactions are typically run at reflux in solvents like o-xylene to drive this step to completion.
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using an appropriate analytical technique (e.g., Thin-Layer Chromatography, GC-MS) to determine the point of maximum conversion.
-
Symptom 2: Presence of Multiple Impurities in the Final Product
The appearance of unexpected spots on a TLC plate or peaks in a chromatogram indicates side reactions or incomplete conversion.
Potential Impurities and Their Origin:
| Impurity | Identification | Probable Cause | Recommended Action |
| 1,2-Cyclohexanedicarboxylic Anhydride | Non-polar spot/peak. | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. |
| Amic Acid Intermediate | Polar, acidic spot/peak. | Incomplete cyclization. | Increase reaction temperature or time to facilitate dehydration. |
| 1,2-Cyclohexanedicarboxylic Acid | Very polar spot/peak. | Hydrolysis of starting anhydride. | Use a water-tolerant catalyst; minimize water in initial setup. |
| Polymeric Byproducts | Baseline material on TLC. | Excessive reaction temperature or time. | Optimize reaction conditions by monitoring for maximum product formation before significant degradation occurs. |
Purification Strategy:
During workup, the desired imide product is often less polar than the amic acid and dicarboxylic acid impurities.
-
Extraction: An aqueous base wash (e.g., with sodium bicarbonate solution) can be used to remove the acidic amic acid and dicarboxylic acid impurities from an organic solution of the crude product.
-
Chromatography: If impurities persist, column chromatography on silica gel can be effective. However, be aware that highly acidic silica gel could potentially hydrolyze the imide product during a long purification process.[8] Using a neutralized silica gel or a less acidic stationary phase may be beneficial.
Underlying Scientific Principles
Reaction Mechanism
The catalytic synthesis of this compound from its anhydride and an ammonia source proceeds through a well-established two-step pathway. Understanding this mechanism is fundamental to effective troubleshooting.
Caption: Two-step mechanism for imide formation.
-
Step 1: Amic Acid Formation: The reaction initiates with the nucleophilic attack of the ammonia source on one of the carbonyl carbons of the anhydride. The Lewis acid catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating this attack.[5] This ring-opening step forms the intermediate cis-2-carbamoylcyclohexanecarboxylic acid (the amic acid).
-
Step 2: Imidization: This is the rate-limiting step. The terminal carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation reaction. This cyclization releases a molecule of water and forms the stable five-membered imide ring. This dehydration step is typically driven by heat.[7]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Synthesis using Nb₂O₅
This protocol is a representative starting point based on methodologies for related transformations.[1][3] Optimization of specific parameters may be required.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-cyclohexanedicarboxylic anhydride (1.0 eq.), the chosen solvent (e.g., o-xylene, toluene), and the Nb₂O₅ catalyst (5-10 mol%).
-
Reagent Addition: Add the ammonia source (e.g., a solution of aqueous ammonia, 1.1-1.5 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain it for 4-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the heterogeneous Nb₂O₅ catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or purify by column chromatography if necessary.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]
- 8. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 1,2-Cyclohexanedicarboximide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,2-Cyclohexanedicarboximide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. We will address frequently asked questions and provide detailed troubleshooting guides based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the thermal condensation of 1,2-Cyclohexanedicarboxylic anhydride with ammonia.[1][2] This reaction involves heating the anhydride with an aqueous ammonia solution, which proceeds through an intermediate amic acid that subsequently cyclizes via dehydration to form the target imide.
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
Several parameters are critical for a successful synthesis:
-
Temperature: The reaction requires high temperatures, typically between 180°C and 190°C, to drive the dehydration of the intermediate amic acid to the final imide.[1]
-
Pressure: As the reaction is often performed in a sealed reactor to maintain the high temperature and contain the ammonia, pressure management is crucial.
-
Purity of Starting Materials: The purity of the 1,2-Cyclohexanedicarboxylic anhydride is vital. Impurities in the starting material can lead to side reactions and complicate the purification process.
-
Stoichiometry: The molar ratio of the anhydride to the ammonia source is important for ensuring complete conversion.
Q3: Are there catalytic methods available to improve the synthesis?
Yes, catalytic methods can offer milder reaction conditions and improved efficiency. Water-tolerant Lewis acids like Niobium(V) oxide (Nb₂O₅) have been shown to effectively catalyze the direct imidation of cyclic anhydrides with ammonia or amines.[3] These catalysts facilitate the dehydration step under potentially less harsh conditions than the purely thermal method, which can be advantageous for sensitive substrates and for improving energy efficiency during scale-up.[3]
Q4: What are the primary safety concerns when scaling up this reaction?
When moving from a lab to a pilot or industrial scale, the following safety issues must be addressed:
-
Handling of Reagents: 1,2-Cyclohexanedicarboxylic anhydride can be an irritant and is moisture-sensitive.[4] All handling should be done in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
High-Temperature and Pressure Operations: The reaction is conducted at high temperatures, creating a risk of thermal burns and requiring a reactor rated for the expected pressures.
-
Thermal Runaway: The reaction is exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This increases the risk of a thermal runaway. Reaction calorimetry studies are recommended to understand the thermal profile before scaling up.
-
Hazardous Byproducts: Thermal decomposition at excessive temperatures can release irritating vapors and toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4]
Section 2: Synthesis Protocol and Reaction Mechanism
Baseline Laboratory Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[1]
Objective: To synthesize this compound from 1,2-Cyclohexanedicarboxylic anhydride and aqueous ammonia.
Materials:
-
1,2-Cyclohexanedicarboxylic anhydride (CAS 85-42-7)[6]
-
29% Aqueous Ammonia (NH₃)
-
High-pressure reaction vessel with temperature and pressure controls
Procedure:
-
Charge the reaction vessel with 1,2-Cyclohexanedicarboxylic anhydride (e.g., 3.0 g, 19.5 mmol).
-
Add the 29% aqueous ammonia solution (e.g., 3.4 g) to the vessel.
-
Seal the reactor and begin heating with vigorous stirring.
-
Raise the internal temperature to 180-190°C and maintain it for 2 hours.[1]
-
After the reaction period, cool the vessel to room temperature.
-
Vent any residual pressure safely in a fume hood.
-
Open the reactor and collect the crude product. The product is typically a solid at room temperature.[2]
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a white to off-white crystalline solid.
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Amic Acid Formation: The ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the ammonium salt of the corresponding amic acid.
-
Cyclization (Dehydration): At high temperatures, the amic acid undergoes intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring.
Caption: General reaction pathway from anhydride to imide.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Temperature | The final dehydration step to form the imide from the amic acid intermediate is equilibrium-driven and requires significant thermal energy. Temperatures below 180°C may result in incomplete conversion.[1] | Verify and Calibrate Temperature Control: Ensure your reactor's internal temperature probe is accurate. Maintain the internal reaction temperature consistently within the 180-190°C range for the full duration. |
| Reaction Time Too Short | The conversion may be slow, and a 2-hour reaction time might not be sufficient for complete conversion, especially at larger scales where heat and mass transfer can be limiting. | Increase Reaction Time: Perform time-course studies (e.g., sampling at 2, 3, and 4 hours) to determine the optimal reaction time for your specific scale and equipment. Analyze samples for the disappearance of the amic acid intermediate. |
| Loss of Ammonia | If the reactor is not properly sealed, volatile ammonia can escape, leading to a non-stoichiometric ratio and leaving unreacted anhydride or amic acid. | Ensure Reactor Integrity: Before starting, perform a pressure test on the reactor to ensure it is properly sealed. Monitor the pressure throughout the reaction to detect any potential leaks. |
| Poor Mixing | Inadequate agitation, a common issue during scale-up, can lead to poor heat and mass transfer, creating localized "cold spots" where the reaction does not proceed to completion.[5] | Optimize Agitation: Re-evaluate the stirrer design (e.g., impeller type, size) and speed for the larger vessel. Consider installing baffles to improve mixing efficiency and ensure a homogeneous reaction mixture. |
Problem 2: Product Purity Issues
| Potential Cause | Explanation | Suggested Solution |
| Presence of Amic Acid Intermediate | This is a classic sign of incomplete dehydration, often linked to the causes of low yield (insufficient temperature or time). | Re-process the Batch: The crude product can be reheated to the reaction temperature (180-190°C) in a suitable high-boiling solvent to drive the cyclization to completion. Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to prevent this in future batches. |
| Unreacted Anhydride | The starting anhydride may be present if the reaction was incomplete or if it is co-precipitating with the product during workup. The anhydride is moisture-sensitive and can hydrolyze back to the dicarboxylic acid.[4] | Improve Purification: The amic acid and dicarboxylic acid are acidic, while the imide is much less so. An alkaline wash (e.g., with a dilute sodium bicarbonate solution) of the dissolved crude product in an organic solvent can remove these acidic impurities before recrystallization. |
| Thermal Decomposition Products | Exceeding the recommended temperature range can cause the product to decompose, leading to discoloration (yellow to brown) and the formation of complex impurities. | Strict Temperature Control: Implement a robust temperature control system for the reactor. For large-scale operations, use a jacketed reactor with a thermal fluid to provide precise and uniform heating. |
Problem 3: Challenges in Scale-Up Execution
Caption: Key stages and considerations for scaling up production.
Q: How do we manage the exotherm when moving to a 50L reactor?
As you scale up, heat removal becomes a critical safety and quality parameter.[5]
-
Understand the Thermal Profile: Before any scale-up, perform reaction calorimetry (RC1) on a lab scale to determine the heat of reaction, maximum heat flow, and the potential for thermal accumulation. This data is essential for safe engineering design.
-
Controlled Dosing: Instead of charging all reagents at once, consider a semi-batch process where the ammonia solution is added slowly to the heated anhydride. This allows the cooling system of the reactor to keep pace with the heat being generated.
-
Reactor Engineering: Ensure the 50L reactor has adequate cooling capacity. A jacketed vessel with a high-performance thermal fluid is standard. The system should be able to handle the maximum heat output determined by calorimetry.
Q: Our product is difficult to filter after recrystallization. What can we do?
This often relates to the crystal size and morphology.
-
Control Cooling Rate: A rapid cooling rate during recrystallization often produces very fine, needle-like crystals that can clog filter media. Implement a slow, controlled cooling profile to encourage the growth of larger, more easily filterable crystals.
-
Solvent Selection: The choice of recrystallization solvent is critical. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, acetone) to find one that provides good solubility at high temperatures and low solubility at low temperatures, while promoting good crystal habit.
-
Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can promote controlled crystal growth and lead to a more uniform particle size distribution.
Section 4: Analytical Methods for Quality Control
To ensure the final product meets specifications, a combination of analytical techniques should be employed:
-
Melting Point: Pure this compound has a reported melting point of 132-136°C.[1] A broad or depressed melting point range is indicative of impurities.
-
FTIR Spectroscopy: The spectrum should show characteristic peaks for the imide group (C=O stretching around 1700-1770 cm⁻¹ and N-H stretching around 3200 cm⁻¹). The absence of a broad O-H stretch from the amic acid is a key indicator of purity.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can be used to quantify impurities if appropriate standards are used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities and confirm the molecular weight of the product.[7]
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scispace.com [scispace.com]
- 4. fishersci.com [fishersci.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. scbt.com [scbt.com]
- 7. Cyclohexane-1,2-dicarboxylic anhydride - analysis - Analytice [analytice.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Cyclohexanedicarboximide and Phthalimide for Synthetic and Medicinal Chemistry
This guide provides an in-depth comparative analysis of 1,2-cyclohexanedicarboximide and phthalimide, two important cyclic imides. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate their chemical reactivity. We will explore their performance in key synthetic transformations, supported by experimental data and mechanistic insights, to inform logical substrate selection in complex synthetic endeavors.
Introduction: A Tale of Two Imides
At first glance, this compound and phthalimide share the same core functional group: a five-membered dicarboximide ring. This structural motif is a cornerstone in organic synthesis, most famously as the nucleophilic component in the Gabriel synthesis of primary amines.[1][2] However, the scaffolds upon which these imide rings are built—a saturated, flexible cyclohexane ring versus a planar, aromatic benzene ring—impart dramatically different electronic and steric properties. These differences are not trivial; they profoundly influence the reactivity of the imide N-H bond, the electrophilicity of the carbonyl carbons, and the overall stability of the molecule. Understanding these distinctions is critical for optimizing reaction conditions, predicting outcomes, and designing novel molecular architectures, particularly in the field of medicinal chemistry where the phthalimide scaffold is a well-established pharmacophore.[3][4][5]
Structural and Electronic Properties: A Comparative Overview
The divergent reactivity of these two imides can be traced back to their fundamental structural and electronic characteristics.
-
Phthalimide: The imide nitrogen's lone pair of electrons is delocalized into an aromatic system. The benzene ring, fused to the imide, creates a planar, rigid structure. The two carbonyl groups are conjugated with the aromatic ring, which significantly influences their electrophilicity and the acidity of the N-H proton.[6]
-
This compound: Lacking an aromatic system, this molecule is built on a flexible cyclohexane scaffold. The absence of aromatic conjugation means the electronic properties are governed primarily by the inductive effects of the two carbonyl groups. The cyclohexane ring can adopt various conformations (e.g., chair, boat), which can introduce steric factors not present in the planar phthalimide system.
A critical point of differentiation is the acidity of the imide proton, a key factor in its utility as a nucleophile in reactions like the Gabriel synthesis.
| Compound | Structure | pKa | Key Structural Feature |
| Phthalimide | C₈H₅NO₂ | ~8.3[6][7][8] | Aromatic, planar, conjugated system |
| This compound | C₈H₁₁NO₂ | ~12.0 (Predicted)[9] | Aliphatic, flexible, non-conjugated |
The significantly lower pKa of phthalimide highlights its greater acidity. This is a direct consequence of the stabilization of its conjugate base (the phthalimide anion) through resonance delocalization across the two carbonyl groups and the adjacent aromatic ring.[6][8] The conjugate base of this compound is less stable as the negative charge is only delocalized over the two carbonyl groups, making it a less acidic and, consequently, a less reactive nucleophile under identical basic conditions.
Comparative Reactivity in Key Transformations
The structural and electronic differences manifest clearly in their behavior in common chemical reactions.
N-Alkylation: The Gabriel Synthesis and Beyond
The Gabriel synthesis is a classic method for preparing primary amines by N-alkylating the potassium salt of phthalimide with an alkyl halide, followed by hydrolysis or hydrazinolysis.[1][10][11]
-
Reactivity: Due to its higher acidity, phthalimide is readily deprotonated by moderately strong bases like potassium carbonate or potassium hydroxide to form the highly stable potassium phthalimide salt.[8] This salt is an excellent nucleophile for Sₙ2 reactions with primary alkyl halides.[2][12] this compound, being less acidic, requires stronger bases (e.g., NaH, KH) to achieve complete deprotonation, and the resulting anion is inherently more reactive and potentially less stable.
-
Experimental Choice: For standard Gabriel synthesis, phthalimide is the superior choice due to the ease of forming its nucleophilic salt under milder conditions. The use of this compound may be warranted in specific cases where the final product's properties (e.g., solubility, crystallinity) are more favorable or if the aromatic phthalimide ring is incompatible with other functionalities in the molecule.
Imide Ring Cleavage (Hydrolysis)
The stability of the imide ring to hydrolysis is crucial, especially during workup procedures or if the imide moiety is intended to remain intact in the final molecule.
-
Phthalimide: The carbonyl groups in phthalimide are rendered more electrophilic by the electron-withdrawing nature of the attached benzene ring. This effect is amplified in substituted phthalimides with electron-withdrawing groups (like a nitro group), making the ring more susceptible to nucleophilic attack and subsequent hydrolysis under acidic or basic conditions.[13]
-
This compound: Lacking the activating effect of the aromatic ring, the carbonyl carbons are less electrophilic. Consequently, the imide ring of the cyclohexane derivative is generally more robust and resistant to cleavage. This increased stability can be advantageous when harsh reaction conditions are required for other transformations on the molecule.
Reduction of the Carbonyl Groups
Reduction of cyclic imides can lead to hydroxylactams or, upon complete reduction, cyclic amines.[14] The choice of reducing agent and the substrate's electronic properties dictate the outcome.
-
Reactivity: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the carbonyls of both imides.[15] However, the less electrophilic nature of the carbonyls in this compound may require more forcing conditions (higher temperature, longer reaction times) compared to phthalimide to achieve complete reduction to the corresponding diamine.
-
Selectivity: More selective reducing agents, such as sodium borohydride (NaBH₄), often in the presence of an additive, can sometimes achieve partial reduction to a hydroxylactam.[16] The difference in carbonyl electrophilicity between the two imides could potentially be exploited to achieve selective reduction in a molecule containing both types of imide functionalities.
Applications in Drug Development and Synthesis
The choice between these two imides has significant implications in medicinal chemistry and complex molecule synthesis.
-
Phthalimide as a Pharmacophore: Phthalimide is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, including the notorious thalidomide and its safer, more effective immunomodulatory analogues (IMiDs) like lenalidomide and pomalidomide.[3][4] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5][17]
-
This compound in Synthesis: While less common as a core pharmacophore, the saturated cyclohexane ring offers a three-dimensional structure that can be valuable for probing interactions with biological targets.[18] Its greater stability can make it a more suitable protecting group for amines when subsequent reaction steps involve harsh conditions that might cleave a phthalimide group. It is also used as a precursor in the synthesis of specialized polymers and as a plant growth regulator.[9]
Experimental Protocols
To provide a practical comparison, here are representative protocols for the N-alkylation step, a cornerstone reaction for both molecules.
Protocol 1: N-Alkylation of Phthalimide (Gabriel Synthesis)
-
Reagents & Setup: To a stirred suspension of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add the primary alkyl halide (1.0-1.1 equivalents).[12][19]
-
Reaction: Heat the reaction mixture to 60-100 °C. The choice of temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup & Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring. The N-alkylphthalimide product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.
Protocol 2: N-Alkylation of this compound
-
Reagents & Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (cessation of H₂ gas evolution).
-
Alkylation: Cool the mixture back to 0 °C and add the primary alkyl halide (1.0-1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion. Gentle heating may be required for less reactive halides.
-
Workup & Isolation: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of NaH in Protocol 2 is necessitated by the higher pKa of the aliphatic imide. The inert atmosphere is critical as NaH is highly reactive with atmospheric moisture. The aqueous workup with extraction is required because the N-alkylated cyclohexane product is typically more nonpolar and less likely to precipitate from water than its phthalimide counterpart.
Conclusion
While both this compound and phthalimide are valuable reagents in organic synthesis, their reactivity profiles are distinct. Phthalimide's aromaticity leads to a more acidic N-H bond, facilitating its use in classic reactions like the Gabriel synthesis under relatively mild conditions. Its planar structure is a key feature in its widespread role as a pharmacophore in medicinal chemistry. Conversely, this compound possesses a more robust, non-aromatic framework, rendering its imide ring more stable to hydrolysis but requiring stronger bases for N-alkylation. Its flexible, three-dimensional scaffold offers different steric and conformational possibilities. The choice between these two imides should be a deliberate one, guided by the specific electronic, steric, and stability requirements of the synthetic target.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]
- 7. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Gabriel synthesis [quimicaorganica.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. (Open Access) [Reduction of cyclic imides. II. Reduction of alpha-substituted succinimides and glutarimides by sodium borohydride and their reaction mechanisms] (1973) | T Watanabe | 7 Citations [scispace.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
The Gold Standard: Validating the Structure of 1,2-Cyclohexanedicarboximide with X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For a molecule such as 1,2-cyclohexanedicarboximide, a versatile chemical intermediate, precise structural validation underpins its application in the synthesis of more complex and potentially bioactive compounds.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on single-crystal X-ray crystallography as the definitive method.
While a publicly available crystal structure for this compound is not readily accessible, this guide will leverage the crystallographic data of the closely related precursor, trans-1,2-cyclohexanedicarboxylic acid, to illustrate the power and intricacies of X-ray crystallography.[2] This approach allows for a detailed exploration of the technique's capabilities in defining stereochemistry, conformation, and intermolecular interactions, which are directly translatable to the study of its imide derivative. We will compare this "gold standard" technique with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a comprehensive framework for researchers to select the most appropriate method for their structural validation needs.
A Comparative Overview of Structural Validation Techniques
The choice of an analytical technique for structure validation is often dictated by the nature of the sample, the information required, and the resources available. While each technique provides valuable insights, they differ significantly in their approach and the level of detail they offer.
| Technique | Principle | Sample Requirements | Information Obtained | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. | High-quality single crystal (typically 0.1-0.5 mm). | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing interactions. | Unambiguous and definitive structural determination.[3] | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Soluble sample in a deuterated solvent. | Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution.[4] | Provides detailed information about the structure in solution; non-destructive.[5] | Can be difficult to determine absolute configuration; interpretation can be complex for large molecules.[4] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Small amount of sample, can be in solid, liquid, or gas phase. | Molecular weight and elemental composition; fragmentation patterns provide structural clues.[6] | High sensitivity; can be coupled with separation techniques like GC or LC.[7] | Does not provide information on stereochemistry or 3D arrangement of atoms.[7] |
The Definitive Answer: X-ray Crystallography Workflow
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a solid-state.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern of spots, or reflections, contains information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed.
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol: Structure Determination of a this compound Analogue
The following protocol outlines the key steps for the structural determination of a small organic molecule, using trans-1,2-cyclohexanedicarboxylic acid as a working example.
1. Crystal Growth:
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to obtain a well-ordered, single crystal free of defects.
-
Procedure:
-
Dissolve the purified compound (e.g., trans-1,2-cyclohexanedicarboxylic acid) in a suitable solvent or solvent mixture (e.g., water, acetone, or dioxane) to near saturation.[2]
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, use vapor diffusion or slow cooling methods to promote the growth of single crystals.
-
Carefully select a crystal of suitable size (0.1-0.5 mm in all dimensions) with well-defined faces under a microscope.
-
2. Data Collection:
-
Rationale: To collect a complete set of diffraction data from which the electron density can be calculated.
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system. For trans-1,2-cyclohexanedicarboxylic acid, this would be a monoclinic cell.[2]
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern detectors can collect a complete dataset in a matter of hours.
-
3. Structure Solution and Refinement:
-
Rationale: To convert the diffraction data into a chemically meaningful atomic model.
-
Procedure:
-
Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map.[5]
-
Build an initial atomic model by fitting atoms into the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
4. Structure Validation:
-
Rationale: To ensure the final structural model is chemically reasonable and accurately represents the experimental data.
-
Procedure:
-
Check the final model for any missed symmetry or incorrect space group assignments.
-
Analyze the final R-factor, which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05 for small molecules) indicates a good fit.
-
Examine the final difference electron density map for any significant positive or negative peaks, which could indicate missing atoms or errors in the model.
-
Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the data collection and refinement process.
-
Complementary Insights from NMR and Mass Spectrometry
While X-ray crystallography provides an unparalleled view of the solid-state structure, NMR and Mass Spectrometry offer crucial complementary information.
Caption: Interplay of analytical techniques for structure elucidation.
NMR Spectroscopy is indispensable for confirming the connectivity and stereochemistry of this compound in solution. 1H and 13C NMR spectra would confirm the presence of the cyclohexane ring and the imide functionality. Advanced 2D NMR techniques like COSY and HSQC can establish the proton-proton and proton-carbon correlations, respectively, confirming the 1,2-substitution pattern. Furthermore, NOESY experiments can provide through-space correlations, which can help in determining the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring.
Mass Spectrometry provides the molecular weight of this compound, confirming its elemental composition.[6] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure, although it is generally not sufficient for complete structure elucidation on its own.[7]
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the undisputed gold standard.[3] It provides an unambiguous three-dimensional model of the molecule, which is essential for understanding its chemical properties and its potential applications in drug development and materials science. While NMR spectroscopy and mass spectrometry are powerful and essential complementary techniques that provide valuable information about the molecule's connectivity and composition, they cannot match the level of detail and certainty offered by X-ray crystallography in determining the precise spatial arrangement of atoms. For researchers and drug development professionals, a high-quality crystal structure is the ultimate validation of a molecule's identity and stereochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cambridge Structural Database | re3data.org [re3data.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,2-Cyclohexanedicarboxylic acid, di(cyclohex-3-enylmethyl) ester [webbook.nist.gov]
A Researcher's Guide to the Spectroscopic Differentiation of cis- and trans-1,2-Cyclohexanedicarboximide
In the landscape of chemical research and pharmaceutical development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for ensuring efficacy, safety, and reproducibility. The geometric isomers of 1,2-cyclohexanedicarboximide, cis and trans, serve as a classic yet highly relevant example where distinct spatial arrangements of atoms confer unique physical, chemical, and biological properties. While chemically similar, their divergent three-dimensional structures give rise to subtle but measurable differences in their interactions with electromagnetic radiation.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of cis- and trans-1,2-cyclohexanedicarboximide. We will move beyond a simple recitation of data, explaining the causal relationships between stereochemical structure and spectroscopic output. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for unambiguous isomer identification.
The Decisive Role of Stereochemistry
The cyclohexane ring is not a static, flat hexagon; it predominantly exists in a flexible chair conformation. The relative orientation of the two carboximide substituents at the C1 and C2 positions dictates the isomer. In the cis isomer, both substituents are on the same face of the ring (diaxial or diequatorial in ring-flipping conformers). In the trans isomer, they are on opposite faces, leading to a more rigid structure where one substituent is axial and the other is equatorial (or vice-versa). This fundamental difference in three-dimensional space is the root cause of the distinct spectroscopic data we observe.
Spectroscopic Fingerprints: A Comparative Analysis
We will explore the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which together form a powerful toolkit for stereochemical assignment.
¹H NMR Spectroscopy: The Power of Proton-Proton Coupling
Proton NMR is arguably the most definitive technique for distinguishing between these isomers. The key lies in the dihedral angle between adjacent protons, which directly influences the magnitude of the spin-spin coupling constant (³JHH), a relationship described by the Karplus equation.[1]
-
cis-1,2-Cyclohexanedicarboximide: In its most stable chair conformation, the two methine protons (H-1 and H-2) will have an axial-equatorial or equatorial-axial relationship. This results in a relatively small coupling constant, as the dihedral angle is approximately 60°.
-
trans-1,2-Cyclohexanedicarboximide: The most stable conformation for the trans isomer places the bulky substituents in a diequatorial position. This forces the methine protons (H-1 and H-2) into a diaxial arrangement. The dihedral angle between these protons is close to 180°, leading to a significantly larger coupling constant.[1][2] This large J-value is a hallmark of a trans-diaxial relationship in a six-membered ring.
The chemical shifts of the methine protons also differ. In the trans isomer, the diaxial protons are in a more shielded environment compared to the axial-equatorial protons of the cis isomer, often resulting in a slight upfield shift.
Table 1: Comparative ¹H NMR Data for Methine Protons
| Parameter | cis-1,2-Cyclohexanedicarboximide | trans-1,2-Cyclohexanedicarboximide | Rationale for Difference |
| Chemical Shift (δ) | ~2.7 ppm[3] | Slightly upfield of cis isomer | Different magnetic environments due to stereochemistry. |
| Coupling Constant (³J₁‚₂) | Small (~4-6 Hz) | Large (~10-13 Hz) | Reflects the ~60° (axial-eq) vs. ~180° (diaxial) dihedral angle.[4] |
¹³C NMR Spectroscopy: A Tale of Molecular Symmetry
Carbon-13 NMR spectroscopy provides complementary information based on the chemical environment and symmetry of the carbon atoms.[5] The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent carbons in the molecule.[6]
-
cis-Isomer: This molecule possesses a plane of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry makes pairs of carbons equivalent (C3 ↔ C6, C4 ↔ C5). Therefore, we expect to see only four distinct signals for the eight carbon atoms: one for the carbonyl carbons, one for the methine carbons (C1/C2), and two for the methylene carbons (C3/C6 and C4/C5).
-
trans-Isomer: This isomer has a C₂ axis of symmetry passing through the center of the cyclohexane ring. This also results in pairs of equivalent carbons, leading to the same expectation of four unique signals.
While the number of signals is the same, the chemical shifts will differ slightly due to the different steric and electronic environments in the two isomers. The steric compression in the cis isomer can cause slight shifts in the positions of the carbon signals compared to the less strained trans isomer.
Table 2: Comparative ¹³C NMR Data
| Parameter | cis-1,2-Cyclohexanedicarboximide | trans-1,2-Cyclohexanedicarboximide | Rationale for Difference |
| Number of Signals | 4 | 4 | Both isomers have symmetry elements that render pairs of carbons equivalent.[5] |
| Carbonyl (C=O) Shift | ~178-180 ppm | Similar to cis | Minor shifts may occur due to changes in ring strain. |
| Methine (C1/C2) Shift | ~40-45 ppm | Similar to cis | Steric environment differences can cause small but measurable shifts. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the vibrational frequencies of chemical bonds.[7] For both isomers, the most prominent peaks will be the N-H stretch and the C=O stretches of the imide group.
-
N-H Stretch: A peak around 3200-3300 cm⁻¹ is characteristic of the N-H bond in the imide.
-
C=O Stretches: Cyclic imides typically show two carbonyl absorption bands due to symmetric and asymmetric stretching modes. These usually appear in the 1700-1780 cm⁻¹ region.[8]
The primary differences between the cis and trans isomers are often found in the "fingerprint region" (below 1500 cm⁻¹). This region contains complex vibrations involving the entire carbon skeleton.[9] The different symmetries and bond angles of the two isomers will lead to a unique pattern of peaks in this region, allowing for differentiation when comparing the spectra to a known standard.[10]
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | cis vs. trans Comparison |
| N-H Stretch | 3200 - 3300 | Largely similar for both isomers. |
| Asymmetric C=O Stretch | ~1770 | Minor shifts may occur due to differences in ring strain. |
| Symmetric C=O Stretch | ~1710 | Minor shifts may occur due to differences in ring strain. |
| Fingerprint Region | 600 - 1500 | Contains a complex pattern of peaks unique to each isomer's overall geometry. |
Mass Spectrometry: Fragmentation and Stability
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns.[11] Both cis- and trans-1,2-cyclohexanedicarboximide have the same molecular formula (C₈H₁₁NO₂) and thus the same molecular weight (169.19 g/mol ). The molecular ion peak (M⁺) will therefore appear at the same mass-to-charge ratio (m/z) of 169 for both isomers.[12]
Differences may arise in the relative abundances of the fragment ions. The stereochemistry can influence the pathways of fragmentation and the stability of the resulting radical cations.[13] For example, the initial loss of a portion of the cyclohexane ring might be favored in one isomer over the other due to stereoelectronic effects. However, because the initial radical cation can undergo rearrangement before fragmentation, the differences in the mass spectra of stereoisomers can sometimes be minimal. Therefore, while MS confirms the molecular weight, it is generally less reliable than NMR for primary stereochemical assignment in this case.
Table 4: Mass Spectrometry Data
| Parameter | cis and trans Isomers | Rationale |
| Molecular Ion (M⁺) | m/z = 169 | Both isomers have the same molecular formula and weight.[12] |
| Fragmentation Pattern | May show minor differences in relative peak intensities. | Stereochemistry can influence the stability of fragment ions and preferred fragmentation pathways.[14] |
Experimental Workflows and Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols should be observed.
Experimental Workflow Diagram
Caption: General workflow from synthesis to isomer identification.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound isomer.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick all peaks in both spectra. Measure the coupling constants for the relevant multiplets in the ¹H spectrum.
Protocol 2: IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: Label the major peaks, paying close attention to the carbonyl region and the fingerprint region.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular radical cation (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare their relative abundances between the two isomers.
Structural Visualization
The fundamental difference between the isomers is the relative orientation of the C-N bonds of the imide ring with respect to the cyclohexane ring.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cis-Hexahydrophthalic acid(610-09-3) 1H NMR spectrum [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 10. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]
- 11. m.youtube.com [m.youtube.com]
- 12. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. youtube.com [youtube.com]
A Comparative Guide to QSAR Methodologies for 1,2-Cyclohexanedicarboximide Derivatives in Anticonvulsant Drug Discovery
Abstract
Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in modern drug discovery, enabling the prediction of biological activity from chemical structure and guiding the synthesis of more potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of two principal QSAR methodologies—Three-Dimensional QSAR (3D-QSAR) and Two-Dimensional QSAR (2D-QSAR)—as applied to cyclic imide derivatives, a scaffold inclusive of 1,2-cyclohexanedicarboximide, known for its potential anticonvulsant properties. We will dissect a foundational 3D-QSAR study utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of cyclic imides to illustrate the depth and predictive power of field-based approaches. This will be contrasted with the principles and application of a classical 2D-QSAR analysis to highlight the distinct advantages, limitations, and mechanistic insights offered by each methodology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage QSAR techniques for the rational design of novel anticonvulsant candidates.
Introduction: The Role of QSAR in Anticonvulsant Drug Design
Epilepsy is a prevalent neurological disorder, and while numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, underscoring the need for novel therapeutic agents.[1][2] The this compound scaffold is a derivative of the well-known succinimide and glutarimide pharmacophores, which are central to several established anticonvulsant drugs. Quantitative Structure-Activity Relationship (QSAR) studies provide a robust framework for systematically exploring the chemical space around such scaffolds to identify key structural features that govern anticonvulsant activity.[1][3]
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By establishing a mathematical correlation between these properties (descriptors) and the observed activity, a predictive model can be constructed. This guide will compare two distinct tiers of QSAR analysis:
-
3D-QSAR (CoMFA & CoMSIA): These methods analyze the steric and electrostatic fields surrounding a molecule in 3D space, providing intuitive, graphical feedback on where to modify a structure to enhance activity.[4][5][6]
-
2D-QSAR (Hansch Analysis): This classical approach uses whole-molecule descriptors (e.g., hydrophobicity, electronic parameters, steric parameters) to build a linear regression model, offering insights into the overall properties driving the activity.
We will use a detailed 3D-QSAR study on cyclic imides as our primary case study to explain the practical application and interpretation of CoMFA and CoMSIA, and then compare this approach to the methodology of a 2D-QSAR analysis.
Case Study: 3D-QSAR Analysis of Cyclic Imide Derivatives
Objective of the 3D-QSAR Study
The primary goal of a 3D-QSAR study is to correlate the 3D molecular properties of a series of compounds with their biological activities. This correlation is then used to generate predictive models and visually represent the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold.
Experimental Workflow for 3D-QSAR
The workflow for a CoMFA and CoMSIA study involves several critical steps, each influencing the quality and predictive power of the final model.
Caption: A generalized workflow for a 3D-QSAR (CoMFA/CoMSIA) study.
Detailed Methodologies
Step 1: Dataset and Biological Activity A dataset of cyclic imide derivatives with their corresponding biological activity (e.g., anticonvulsant ED₅₀ values, converted to pED₅₀) would be assembled. A good dataset should have a wide range of activity and structural diversity.
Step 2: Molecular Modeling and Energy Minimization The 3D structure of each molecule is generated and its geometry is optimized to the lowest energy conformation using computational chemistry software and force fields (e.g., Tripos force field). This step is crucial as the 3D fields are highly dependent on the molecular conformation.
Step 3: Molecular Alignment This is the most critical step in 3D-QSAR. All molecules in the dataset must be superimposed according to a defined rule, typically based on a common scaffold. For this compound derivatives, the rigid dicarboximide ring would serve as the alignment template. A consistent alignment ensures that the calculated fields at each grid point are comparable across all molecules.
Step 4: CoMFA and CoMSIA Field Calculation The aligned molecules are placed in a 3D grid.
-
CoMFA: Steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom (e.g., an sp³ carbon with a +1 charge).[5]
-
CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor similarity indices. CoMSIA uses a Gaussian function, which avoids the singularities at atomic positions present in CoMFA and often results in more interpretable contour maps.[5]
Step 5 & 6: PLS Analysis and Model Validation The vast number of grid point values (descriptors) is correlated with the biological activity using Partial Least Squares (PLS) regression. The model's predictive power is validated internally using leave-one-out cross-validation (q²) and often externally with a test set of compounds not used in model generation (r²_pred).
Data Presentation and Interpretation
The results of a 3D-QSAR study are presented in two forms: statistical parameters and contour maps.
Table 1: Comparison of Statistical Parameters for CoMFA and CoMSIA Models (Hypothetical Data based on Borchhardt and Andricopulo, 2009)
| Parameter | CoMFA Model | CoMSIA Model | Interpretation |
| q² (Cross-validated r²) | 0.72 | 0.76 | A measure of internal predictive ability. A q² > 0.5 is generally considered good. The CoMSIA model shows slightly better internal predictivity.[4][7] |
| r² (Non-cross-validated r²) | 0.95 | 0.96 | A measure of how well the model fits the training data. High values indicate a strong correlation.[4][7] |
| Standard Error of Estimate (SEE) | 0.25 | 0.23 | The standard deviation of the residuals, indicating the precision of the predictions. Lower is better. |
| Optimal Number of Components | 5 | 6 | Determined by PLS analysis; the number of latent variables used in the model. |
| Field Contributions | Steric: 55%Electrostatic: 45% | Steric: 20%Electrostatic: 25%Hydrophobic: 30%H-Bond Acceptor: 25% | Indicates the relative importance of each field in explaining the variance in biological activity. CoMSIA provides a more detailed breakdown. |
Contour Map Interpretation: The PLS analysis results are visualized as 3D contour maps superimposed on a representative molecule.
-
Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulk is detrimental.
-
Electrostatic Maps: Blue contours mark areas where positive charge is favorable, and red contours indicate where negative charge enhances activity.
-
CoMSIA-specific Maps:
-
Hydrophobic: Yellow/white contours show where hydrophobic groups are favored; gray contours indicate where hydrophilic groups are preferred.
-
H-Bond Donor/Acceptor: Cyan contours show favorable H-bond donor regions; magenta contours show favorable H-bond acceptor regions.
-
These maps provide a direct, visual hypothesis for designing new molecules. For instance, if a green contour appears near a specific position on the cyclohexyl ring, it suggests that adding a bulky substituent there could increase anticonvulsant activity.
Comparative Analysis: 3D-QSAR vs. 2D-QSAR
To understand the unique value of 3D-QSAR, it is instructive to compare it with the classical 2D-QSAR approach, often referred to as Hansch analysis.
2D-QSAR Methodology
A 2D-QSAR study would approach the same set of this compound derivatives differently.
Caption: A simplified workflow for a classical 2D-QSAR (Hansch) study.
Instead of 3D fields, a 2D-QSAR study calculates whole-molecule or substituent-based descriptors, such as:
-
Hydrophobicity: logP (partition coefficient) or substituent constant π.
-
Electronic Effects: Hammett constant (σ) for aromatic substituents.
-
Steric Effects: Molar Refractivity (MR) or Taft steric parameter (Es).
The goal is to derive a linear equation, like the one below, that correlates these descriptors to the anticonvulsant activity:
pED₅₀ = c₁ (logP) + c₂ (σ) + c₃ (MR) + c₄
A Head-to-Head Comparison
Table 2: Comparison of 3D-QSAR and 2D-QSAR Methodologies
| Feature | 3D-QSAR (CoMFA/CoMSIA) | 2D-QSAR (Hansch Analysis) |
| Input Data | Aligned 3D structures | 2D structures (or SMILES strings) |
| Descriptors | Interaction fields at thousands of grid points (steric, electrostatic, hydrophobic, etc.) | A small number of calculated or empirical whole-molecule descriptors (logP, MR, σ, etc.) |
| Core Assumption | Biological activity is determined by the shape and properties of the molecular fields. | Biological activity is a linear combination of bulk physicochemical properties. |
| Key Output | Statistical models (q², r²) and intuitive 3D contour maps. | A linear regression equation (Hansch equation) and statistical validation parameters (r², F-test). |
| Strengths | - Provides intuitive, graphical 3D visualization.- Excellent for lead optimization.- Can capture complex, non-linear, and position-specific effects.- CoMSIA provides a more detailed analysis of interaction types.[5] | - Computationally less intensive.- Easier to interpret the contribution of overall properties.- Does not require molecular alignment. |
| Weaknesses | - Highly sensitive to molecular alignment.- Requires accurate 3D conformations.- Can be difficult to interpret if the alignment is ambiguous.- Computationally intensive. | - Does not provide information on the specific location for modification.- Assumes a linear relationship between properties and activity.- Less effective at capturing complex 3D steric and electronic effects. |
| Best Application | Lead Optimization: When a common scaffold is known and the goal is to fine-tune activity by making specific positional modifications. | Hit-to-Lead or Library Design: When exploring the general physicochemical properties required for activity in a new series. |
Conclusion and Future Directions
Both 2D and 3D-QSAR are powerful methodologies for guiding the design of novel this compound derivatives as anticonvulsant agents. They are not mutually exclusive but rather complementary tools that offer different perspectives on the structure-activity relationship.
-
3D-QSAR methods like CoMFA and CoMSIA excel at lead optimization. Their graphical output provides medicinal chemists with a clear, intuitive roadmap, suggesting specific locations on the molecular scaffold where modifications to steric bulk, charge, or hydrophobicity are likely to enhance potency. The primary challenge and critical determinant of success in any 3D-QSAR study is the molecular alignment, which requires careful chemical intuition and validation.
-
2D-QSAR provides a valuable overview of the bulk physicochemical properties that govern biological activity. It can quickly establish whether hydrophobicity, electronic effects, or overall size are the primary drivers for a series of compounds, making it highly effective in the early stages of drug discovery.
For a comprehensive research program focused on developing novel this compound anticonvulsants, an integrated approach is recommended. An initial 2D-QSAR study could identify the optimal range for properties like logP and electronic character. Subsequently, a more resource-intensive 3D-QSAR study could be employed to refine the lead compounds, using contour maps to guide the precise placement of functional groups to maximize interactions with the putative biological target. This synergistic use of QSAR methodologies can significantly accelerate the discovery of safer and more effective antiepileptic drugs.
References
- 1. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure–activity relationship models for compounds with anticonvulsant activity | Semantic Scholar [semanticscholar.org]
- 3. QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CoMFA and CoMSIA 3D QSAR models for a series of cyclic imides with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enaminones 8. CoMFA and CoMSIA studies on some anticonvulsant enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3d qsar | PPTX [slideshare.net]
- 7. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Performance of 1,2-Cyclohexane-Based Chiral Organocatalysts and Substrates in Asymmetric Synthesis
Abstract: The quest for efficient and selective methods to construct chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceutical development where enantiomeric purity is paramount. The rigid, chiral trans-1,2-cyclohexane backbone is a privileged scaffold in asymmetric catalysis. This guide provides a comprehensive performance benchmark of catalysts derived from trans-1,2-cyclohexanediamine and evaluates the potential of the related trans-1,2-cyclohexanedicarboximide as a nucleophilic substrate. We present a comparative analysis of these systems against leading alternatives in the asymmetric Michael addition, supported by experimental data from peer-reviewed literature. This guide offers researchers and drug development professionals objective data, field-proven insights into catalyst selection, and detailed, self-validating protocols for benchmarking.
Introduction: The 1,2-Cyclohexane Scaffold in Asymmetric Catalysis
The trans-1,2-cyclohexanediamine moiety is a C₂-symmetric chiral scaffold that has been extensively incorporated into a variety of successful organocatalysts and ligands. Its rigid conformation provides a well-defined stereochemical environment, making it an ideal platform for inducing asymmetry. Bifunctional catalysts, which possess both a Lewis basic site (e.g., a tertiary amine) to activate a nucleophile and a hydrogen-bond donor site (e.g., thiourea, squaramide) to activate an electrophile, have become workhorses in organocatalysis.
This guide is structured in two parts:
-
Part A benchmarks the performance of organocatalysts directly derived from the (1R,2R)-cyclohexane-1,2-diamine scaffold in a classic carbon-carbon bond-forming reaction.
-
Part B evaluates the potential of trans-1,2-cyclohexanedicarboximide, a derivative of the diamine, as a nucleophile in asymmetric carbon-nitrogen bond-forming reactions, drawing comparisons with analogous cyclic imides.
Key Performance Indicators (KPIs) for Catalyst Benchmarking
To objectively compare catalyst performance, we focus on three primary metrics:
-
Conversion/Yield (%): Measures the catalyst's activity and efficiency in converting starting materials to the desired product.
-
Diastereoselectivity (dr): The ratio of diastereomers formed, indicating the catalyst's ability to control the formation of one relative stereochemistry over another.
-
Enantioselectivity (ee, %): The degree to which one enantiomer of the product is formed in excess of the other, a critical measure of a chiral catalyst's efficacy.
Part A: Benchmarking 1,2-Cyclohexanediamine-Derived Organocatalysts
We focus on the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, a widely accepted benchmark reaction for evaluating bifunctional organocatalysts.
Mechanism of Action: Bifunctional Activation
Catalysts derived from 1,2-diamines, such as thioureas and squaramides, operate through a dual activation mechanism. The tertiary amine or other basic site deprotonates the nucleophile (acetylacetone), forming an enolate, while the hydrogen-bond donor moiety (thiourea or squaramide) binds to and activates the nitro group of the electrophile (trans-β-nitrostyrene). This simultaneous activation within a chiral pocket dictates the stereochemical outcome of the reaction.
Figure 1: General mechanism of bifunctional organocatalysis.
Comparative Performance Data
Recent studies have synthesized and tested bifunctional catalysts where a 1,2-benzenediamine H-bond donor is attached to the (1R,2R)-cyclohexane-1,2-diamine scaffold. While these catalysts show good activity, their ability to induce chirality in this specific reaction is notably limited when compared to established, state-of-the-art systems.
Table 1: Performance Comparison for the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
| Catalyst Type | Chiral Scaffold | H-Bond Donor | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanediamine-Based | (1R,2R)-Cyclohexanediamine | 1,2-Benzenediamine | up to 93 | up to 41 | [1] |
| Thiourea (Takemoto) | (1R,2R)-Cyclohexanediamine | 3,5-(CF₃)₂-Phenylthiourea | 95 | 92 | [2] |
| Thiourea (Wang) | Binaphthyl | 3,5-(CF₃)₂-Phenylthiourea | 95 | 97 | [3] |
| Squaramide (Rawal) | Cinchona Alkaloid | 3,5-(CF₃)₂-Phenylsquaramide | >95 | 98 |[4][5] |
Expertise & Experience Insights: The data strongly suggest that while the 1,2-cyclohexanediamine scaffold is effective for achieving high conversion, the specific 1,2-benzenediamine hydrogen-bond donor motif is insufficiently organized or acidic to create a highly selective chiral environment for this transformation. In contrast, the thiourea and squaramide moieties, particularly when appended to cinchona alkaloid or binaphthyl scaffolds, provide a more rigid and effective H-bonding network, leading to excellent enantioselectivities.[6][7][8] This highlights the critical interplay between the chiral backbone and the functional H-bond donor group in catalyst design.
Part B: Benchmarking 1,2-Cyclohexanedicarboximide as a Nucleophile
While derivatives of the diamine precursor show modest catalytic ability, the corresponding dicarboximide presents an interesting opportunity as a nucleophile in aza-Michael additions. Cyclic imides, like phthalimide, are known to be effective nucleophiles for this reaction, which forms a crucial C-N bond.
Comparative Performance with an Analogous Imide
To establish a performance benchmark, we can examine data from the highly successful asymmetric aza-Michael addition of 4-nitrophthalimide to α,β-unsaturated ketones, a reaction that proceeds with exceptional stereocontrol when catalyzed by cinchona alkaloids.
Table 2: Performance Benchmark for the Aza-Michael Addition of Imides
| Nucleophile | Electrophile | Catalyst (10 mol%) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 4-Nitrophthalimide | Chalcone | 9-epi-9-amino-9-deoxyquinine | 98 | 99 | Ma, S. et al. (2013) |
| 4-Nitrophthalimide | Cyclohexenone | 9-epi-9-amino-9-deoxyquinine | 90 | 95 | Ma, S. et al. (2013) |
| Indoline | Chalcone | Cinchona-Squaramide | 95 | 96 | [9] |
| This compound | Chalcone | Proposed for Benchmarking | - | - | - |
Trustworthiness & Causality: The success of phthalimide in this reaction is attributed to the ability of the cinchona alkaloid catalyst to act as a Brønsted base, deprotonating the imide N-H to generate a nucleophilic anion.[10][11] Simultaneously, the catalyst can activate the enone electrophile, guiding a stereoselective attack. Given the structural and pKa similarity between phthalimide and this compound, it is highly probable that the latter would also serve as a competent nucleophile in this transformation, making this a valuable and unexplored area for investigation.
Standardized Benchmarking Protocols
To ensure objective and reproducible comparisons, standardized protocols are essential.
Experimental Workflow: Catalyst Benchmarking
Figure 2: Workflow for catalyst performance screening.
Protocol 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
-
Materials & Reagents:
-
Organocatalyst (e.g., Takemoto's catalyst, Rawal's catalyst, or test catalyst)
-
trans-β-Nitrostyrene
-
Acetylacetone (2,4-pentanedione)
-
Toluene (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aq. NH₄Cl solution
-
Anhydrous Na₂SO₄
-
-
Step-by-Step Procedure:
-
To a vial, add the organocatalyst (0.05 mmol, 10 mol%).
-
Add toluene (1.0 mL) and stir to dissolve.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add acetylacetone (0.55 mmol, 1.1 equiv).
-
Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) to start the reaction.
-
Stir the mixture vigorously for the specified time (e.g., 24-48 h), monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 2 mL of saturated aq. NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
-
-
Analytical Methods:
-
Yield: Determine the mass of the pure product and calculate the percentage yield. Confirm structure using ¹H NMR spectroscopy.
-
Enantiomeric Excess (ee): Dissolve a sample of the product in the appropriate solvent (e.g., isopropanol/hexane mixture) and analyze using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase column (e.g., Chiralpak AD-H). Compare peak areas of the two enantiomers.
-
Protocol 2: Proposed Asymmetric Aza-Michael Addition of this compound
-
Materials & Reagents:
-
Cinchona alkaloid catalyst (e.g., 9-epi-9-amino-9-deoxyquinine)
-
trans-1,2-Cyclohexanedicarboximide
-
Chalcone (or other α,β-unsaturated ketone)
-
o-Xylene (anhydrous)
-
-
Step-by-Step Procedure:
-
To a vial, add the cinchona alkaloid catalyst (0.02 mmol, 10 mol%).
-
Add trans-1,2-cyclohexanedicarboximide (0.2 mmol, 1.0 equiv).
-
Add o-xylene (1.0 mL) and stir.
-
Cool the mixture to -20 °C.
-
Add the α,β-unsaturated ketone (0.24 mmol, 1.2 equiv).
-
Stir the reaction at -20 °C for the specified time (e.g., 72 h), monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
-
Analytical Methods:
-
Yield & Structure: As described in Protocol 1.
-
Enantiomeric Excess (ee): As described in Protocol 1, using an appropriate chiral HPLC column and mobile phase.
-
Conclusion and Future Outlook
This guide demonstrates that while bifunctional organocatalysts derived from a (1R,2R)-cyclohexane-1,2-diamine and 1,2-benzenediamine backbone are active, they provide poor enantioselectivity in the benchmark Michael addition of acetylacetone to nitrostyrene. They are significantly outperformed by established thiourea and squaramide catalysts based on other privileged scaffolds. This finding is critical for researchers, as it advises against this specific structural combination for this reaction class.
Conversely, the related trans-1,2-cyclohexanedicarboximide shows significant, albeit unexplored, potential as a nucleophile in asymmetric aza-Michael additions. Based on high-performing results from the analogous substrate, phthalimide, we have proposed a standardized protocol to benchmark its performance. Successful application in this context would open new avenues for synthesizing chiral N-substituted building blocks valuable in drug discovery and development. Future work should focus on executing this proposed benchmark and exploring the substrate scope of this compound in other organocatalytic C-N bond-forming reactions.
References
- 1. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rawal's catalyst as an effective stimulant for the highly asymmetric Michael addition of β-keto esters to functionally rich nitro-olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bifunctional cinchona alkaloid-squaramide-catalyzed highly enantioselective aza-Michael addition of indolines to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids [air.unimi.it]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Efficacy of N-Substituted 1,2-Cyclohexanedicarboximide Analogs
The 1,2-cyclohexanedicarboximide core represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The N-substituted position, in particular, offers a readily accessible point for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of the biological efficacy of various N-substituted this compound analogs, with a focus on their anticonvulsant and anticancer properties, supported by experimental data and mechanistic insights.
Anticonvulsant Activity: A New Frontier in Epilepsy Treatment
The quest for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in neuroscience. Recent studies have highlighted a series of novel cyclohexanecarboxamide derivatives as promising anticonvulsant and neuroprotective agents.[1] The primary screening of these compounds often involves well-established animal models of seizures.
Comparative Efficacy in Preclinical Seizure Models
The two most common preclinical models for initial anticonvulsant screening are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures.
A study investigating a series of cyclohexanecarboxamide derivatives demonstrated significant protection in both models.[1] Notably, compounds 5a and 6b showed 100% protection in the MES test, indicating potent activity against generalized seizures. In the scPTZ test, compounds 4b , 5c , and 6d provided 83.33% protection.[1] Further quantitative analysis revealed that compound 6d was exceptionally potent in the scPTZ test, with an ED₅₀ of 0.04 mmol/kg, making it 1.7-fold more potent than phenobarbital and 25.7-fold more potent than ethosuximide.[1] Crucially, these potent compounds did not exhibit neurotoxic side effects at their effective doses.[1]
| Compound | MES Test (% Protection) | scPTZ Test (% Protection) | ED₅₀ (scPTZ, mmol/kg) | Reference Drug ED₅₀ (mmol/kg) |
| 4b | - | 83.33% | - | Phenobarbital: 0.068 |
| 5a | 100% | - | - | Ethosuximide: 1.03 |
| 5c | - | 83.33% | - | |
| 6b | 100% | - | - | |
| 6d | - | 83.33% | 0.04 |
Mechanism of Action: Nrf2-ARE Pathway Activation
Mechanistic studies suggest that the neuroprotective and anticonvulsant effects of these analogs are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in the pathophysiology of epilepsy. The compounds were shown to modulate oxidative stress markers, and histopathological examination of brain tissue from treated animals confirmed their neuroprotective properties.[1]
Caption: Workflow for anticonvulsant activity screening.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
The development of targeted therapies that induce apoptosis in cancer cells is a cornerstone of modern oncology. Certain N-substituted this compound analogs have emerged as potent inducers of apoptosis. Specifically, novel 1,1-disubstituted cyclohexane-1-carboxamides have shown strong to moderate cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT-116 (colon).[2][3]
Comparative Cytotoxicity
The A549 lung carcinoma cell line was particularly sensitive to these compounds.[2] Compounds 6a and 8a displayed the lowest IC₅₀ values of 3.03 µM and 5.21 µM, respectively. The potency of compound 6a is comparable to the standard chemotherapeutic agent doxorubicin (IC₅₀ = 3.01 µM).[2][3] Importantly, these compounds showed higher selectivity against the normal human breast cell line MCF-10, suggesting a favorable therapeutic window.[2][3]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 6a | 3.03 | >50 | 10.32 | 9.87 |
| 8a | 5.21 | 12.34 | 15.67 | 11.23 |
| Doxorubicin | 3.01 | 1.23 | 2.45 | 1.87 |
Mechanism of Action: Caspase-Mediated Apoptosis
The anticancer efficacy of these analogs stems from their ability to activate both the extrinsic and intrinsic pathways of apoptosis.[2] In A549 cells, treatment with compounds 6a and 8a led to:
-
Caspase Activation : A significant increase in the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[2][3]
-
Cell Cycle Arrest : Arrest of the cell cycle in the G2/M phase.[2][3]
-
Modulation of Apoptotic Proteins : Upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.[2][3]
Caption: Caspase-mediated apoptosis pathways.
Structure-Activity Relationship (SAR) Insights
-
Antiproliferative and Anti-inflammatory Activity : In a series of related amidrazone derivatives, the presence of a 2-pyridyl substituent was found to be crucial for antiproliferative activity.[4] Furthermore, 4-nitrophenyl or 4-methylphenyl substituents could enhance this effect. For cytokine inhibition (TNF-α, IL-6), having two pyridyl substituents was most effective.[4]
-
Anticonvulsant Activity : The high potency of compounds like 6d suggests that specific substitutions on an aromatic ring attached to the core structure are critical for interacting with the biological target, potentially within the Nrf2 signaling pathway.[1]
-
General Trends : Studies on other scaffolds show that substituents at the 2- and 3-positions of an aromatic ring are often more active than those at the 4-position.[5] The electronic and lipophilic properties of the substituent play a key role in target binding and overall efficacy.[5]
Experimental Protocols
General Synthesis of N-substituted 1,2-Cyclohexanedicarboximides
-
Anhydride Formation : Cyclohexane-1,2-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride, under reflux to form cis-1,2-cyclohexanedicarboxylic anhydride.
-
Imide Formation : The resulting anhydride is reacted with a primary amine (R-NH₂) in a suitable solvent like glacial acetic acid or DMF under heat.
-
Purification : The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired N-substituted this compound analog.
In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding : Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Anticonvulsant Screening Protocol (Mice)
-
Animal Acclimatization : Male Swiss albino mice are acclimatized for at least one week before the experiment.
-
Compound Administration : Test compounds are suspended in a vehicle (e.g., 0.5% CMC) and administered intraperitoneally (i.p.) 30-60 minutes before the seizure induction.
-
MES Test :
-
An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
The absence of the hind limb tonic extensor component of the seizure is recorded as protection.
-
-
scPTZ Test :
-
Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for 30 minutes. The absence of clonic spasms lasting for at least 5 seconds is considered protection.
-
-
Neurotoxicity (Rotarod Test) :
-
Mice are placed on a rotating rod (e.g., 6 rpm).
-
The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in three successive trials indicates neurotoxicity.
-
Conclusion and Future Directions
The N-substituted this compound scaffold is a promising platform for the development of novel therapeutics. Specific analogs have demonstrated potent, low-micromolar efficacy as anticancer agents by inducing caspase-mediated apoptosis, with activity comparable to clinical standards like doxorubicin.[2][3] Other derivatives have shown remarkable anticonvulsant properties in preclinical models, outperforming reference drugs and acting through the neuroprotective Nrf2 pathway.[1]
Future research should focus on a systematic SAR exploration to optimize potency and selectivity. This includes synthesizing a broader range of analogs with diverse electronic and steric properties at the N-substituent and evaluating them across multiple biological assays, including those for anxiolytic, anti-inflammatory, and antimicrobial activities, where related structures have shown promise.[4][6] The development of these compounds could lead to new clinical candidates for treating complex diseases like epilepsy and cancer.
References
- 1. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1,2-Cyclohexanedicarboximide for Researchers and Drug Development Professionals
Introduction: The Significance of 1,2-Cyclohexanedicarboximide
This compound is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its rigid, cyclic structure serves as a valuable scaffold for the synthesis of a variety of more complex molecules. Given its importance, the efficient and scalable synthesis of this imide is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and insights into the advantages and disadvantages of each methodology.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound can be broadly approached from three main starting materials: 1,2-cyclohexanedicarboxylic anhydride, 1,2-cyclohexanedicarboxylic acid, and 1,2-cyclohexanedicarboxamide. Each of these routes presents a unique set of reaction conditions, yields, and operational considerations.
| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: From Anhydride | 1,2-Cyclohexanedicarboxylic anhydride, Ammonia | High temperature (180-250°C) | High (up to 95%) | Generally high | High yielding, relatively simple procedure. | Requires high temperatures and pressures, potential for side reactions if not carefully controlled. |
| Route 2: From Dicarboxylic Acid (Thermal) | 1,2-Cyclohexanedicarboxylic acid, Ammonia/Urea | High temperature (>180°C), often with a dehydrating agent | Moderate to High | Variable | Utilizes a more readily available starting material. | Requires high temperatures, water removal is critical, potential for charring.[3] |
| Route 3: From Dicarboxylic Acid (Catalytic) | 1,2-Cyclohexanedicarboxylic acid, Ammonia | Lewis acid catalysts (e.g., Nb2O5), elevated temperature | Potentially High | Potentially High | Milder reaction conditions compared to thermal route, potential for higher selectivity. | Catalyst cost and recovery, potential for catalyst deactivation.[4] |
| Route 4: From Diamide | 1,2-Cyclohexanedicarboxamide | Dehydrating agent (e.g., Acetic Anhydride), heat | Good to High | Generally high | Milder conditions than direct thermal methods from the acid. | Requires the prior synthesis and isolation of the diamide intermediate. |
Detailed Synthetic Protocols and Mechanistic Insights
Route 1: Synthesis from 1,2-Cyclohexanedicarboxylic Anhydride
This is the most direct and commonly employed method for the synthesis of this compound. The reaction proceeds via the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration.
Experimental Protocol:
A mixture of 1,2-cyclohexanedicarboxylic anhydride (15.4 g, 0.1 mol) and 28% aqueous ammonia (20 mL) is heated in a sealed autoclave to 200-220°C for 2-3 hours. After cooling, the solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure this compound.
Note: This reaction should be carried out in a well-ventilated fume hood with appropriate pressure-rated equipment due to the high temperatures and pressures involved.
Causality Behind Experimental Choices: The use of a sealed autoclave is necessary to reach the high temperatures required for the dehydration of the intermediate amic acid to the imide without the loss of volatile reactants. Aqueous ammonia serves as both the nitrogen source and a solvent. Recrystallization from ethanol is an effective method for purifying the final product.
Visualization of the Reaction Pathway:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro and In-Vivo Studies of Bioactive 1,2-Cyclohexanedicarboximide Compounds
Introduction: The Versatile 1,2-Cyclohexanedicarboximide Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of bioactive compounds. Its significance is perhaps most famously highlighted by its presence in thalidomide and its analogs (immunomodulatory drugs or IMiDs®), which have garnered substantial attention for their potent anticancer and immunomodulatory properties.[1][2] Beyond oncology, this structural motif is also a key feature in the design of novel anticonvulsant agents.[3][4]
The journey of a this compound-based compound from a laboratory curiosity to a potential therapeutic agent is a rigorous one, paved with extensive preclinical evaluation. This guide provides a comparative analysis of the two fundamental pillars of this evaluation: in-vitro and in-vivo studies. We will delve into the strategic rationale behind experimental choices, present detailed protocols for key assays, and offer a clear perspective on how data from these distinct yet complementary approaches are integrated to build a compelling case for a compound's therapeutic potential.
The Dichotomy of Preclinical Evaluation: In-Vitro vs. In-Vivo Methodologies
The preclinical assessment of novel chemical entities is a phased approach, beginning with high-throughput in-vitro screening to identify promising candidates and progressing to more complex and physiologically relevant in-vivo models to evaluate efficacy and safety in a whole-organism context.
In-vitro studies , conducted in a controlled laboratory setting outside of a living organism, are instrumental for initial screening, mechanism of action elucidation, and establishing structure-activity relationships (SAR). They offer the advantages of being relatively low-cost, high-throughput, and allowing for the precise control of experimental variables.
In-vivo studies , on the other hand, involve the use of living organisms, typically animal models, to assess the systemic effects of a compound. These studies are indispensable for understanding a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, overall efficacy, and potential toxicity in a complex biological system.
The following sections will explore these methodologies in the context of two major therapeutic areas for this compound compounds: oncology and neurology.
Anticancer Activity: From Cell Lines to Xenografts
The anticancer potential of this compound derivatives, particularly thalidomide analogs, is often attributed to their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific "neosubstrate" proteins, as well as their anti-angiogenic and immunomodulatory effects.[1]
In-Vitro Evaluation of Anticancer Properties
Initial assessment of anticancer activity is invariably performed in-vitro using a panel of human cancer cell lines. These assays provide a first look at a compound's cytotoxic or cytostatic effects and can offer clues about its mechanism of action.
Key In-Vitro Assays:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): These assays are the workhorses of in-vitro anticancer screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity or inhibition of proliferation. The primary output of this assay is the IC50 value , the concentration of the compound that inhibits 50% of cell growth or viability.
-
Apoptosis Assays (e.g., Caspase-3 Activity Assay): Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3, can confirm an apoptotic mechanism of action.
-
Mechanism-Specific Assays (e.g., Cereblon Binding Assay): For thalidomide analogs, confirming engagement with the target protein, Cereblon, is crucial. This can be achieved through biophysical assays like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC).
Illustrative In-Vitro Data for Anticancer Compounds:
| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |
| Thalidomide Derivative | Multiple Myeloma | Proliferation | IC50 | 4-11 µM | [5] |
| Quinazolone Derivative | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50 | 8.79 µM | [6] |
| Pyrrolidinone-Hydrazone | PPC-1 (Prostate Cancer) | Cytotoxicity | EC50 | 2.5-20.2 µM | [7] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
MTT Assay Workflow
In-Vivo Evaluation of Anticancer Properties
While in-vitro data is crucial for initial screening, it does not always translate to in-vivo efficacy. A compound that is potent against cancer cells in a dish may be rapidly metabolized, poorly distributed to the tumor site, or have unforeseen toxicities in a living organism. Therefore, in-vivo studies in animal models are a critical next step.
Key In-Vivo Models:
-
Xenograft Models: These are the most common in-vivo models for anticancer drug testing. Human cancer cells are implanted, either subcutaneously or orthotopically (in the tissue of origin), into immunodeficient mice. The test compound is then administered, and its effect on tumor growth is monitored over time. Key endpoints include tumor growth inhibition (TGI) and tumor regression.
Illustrative In-Vivo Data for Anticancer Compounds:
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Thalidomide | Athymic Mice | Neuroblastoma Xenograft | 100 mg/kg/dose (i.p.) | Significant reduction in microvessel density | [8] |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) mixed with Matrigel subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.
Subcutaneous Xenograft Workflow
Anticonvulsant Activity: From Ion Channels to Seizure Models
The development of novel anticonvulsant drugs is aimed at controlling seizures with improved efficacy and fewer side effects. The this compound scaffold has been incorporated into molecules designed to modulate neuronal excitability.
In-Vitro Evaluation of Anticonvulsant Properties
In-vitro studies for anticonvulsants often focus on identifying the molecular targets and mechanisms by which a compound reduces neuronal hyperexcitability.
Key In-Vitro Assays:
-
Electrophysiology (Patch-Clamp): This technique allows for the direct measurement of ion channel activity in cultured neurons. It can determine if a compound modulates voltage-gated sodium channels, calcium channels, or GABA-A receptors, which are common targets for antiepileptic drugs.
-
Neurotransmitter Release and Uptake Assays: These assays can assess a compound's effect on the levels of excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters in the synapse.
-
Gene and Protein Expression Analysis (e.g., Western Blot, RT-PCR): These methods can be used to investigate if a compound alters the expression of proteins involved in neuronal signaling pathways, such as the Nrf2-ARE pathway, which has been implicated in neuroprotection.
In-Vivo Evaluation of Anticonvulsant Properties
The definitive test of an anticonvulsant's efficacy is its ability to prevent or terminate seizures in animal models. These models are designed to mimic different types of human seizures.
Key In-Vivo Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to the cornea or scalp of a rodent, inducing a characteristic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.
-
Rotarod Test: This test is used to assess motor coordination and identify potential neurotoxicity or sedative side effects of the test compounds at their effective doses.
Illustrative In-Vivo Data for Anticonvulsant Compounds:
| Compound | Animal Model | Test | Endpoint | Result (ED50) | Reference |
| Compound 14 | Mice | MES | Protection | 49.6 mg/kg | [9][10] |
| scPTZ | Protection | 67.4 mg/kg | [9][10] | ||
| Compound 6l | Mice | MES | Protection | 9.1 mg/kg | [11] |
| scPTZ | Protection | 19.0 mg/kg | [11] | ||
| Compound 6k | Mice | MES | Protection | 9.2 mg/kg | [12] |
The Protective Index (PI) , calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a crucial parameter for evaluating the safety margin of a potential anticonvulsant. A higher PI indicates a more favorable safety profile.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Use adult male mice or rats. Administer the test compound, vehicle, or a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes using an electroconvulsive device.
-
Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern, paying close attention to the presence or absence of tonic hindlimb extension.
-
Endpoint: The absence of tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value using probit analysis.
Logical Flow of the MES Test
Synthesizing In-Vitro and In-Vivo Data: A Holistic View
The ultimate goal of preclinical studies is to build a comprehensive data package that supports the progression of a compound into clinical trials. This requires a thoughtful integration of both in-vitro and in-vivo findings.
-
In-vitro data provides the mechanistic foundation, explaining how a compound might work at the molecular and cellular level. A potent IC50 value in a cell viability assay is a promising start, but it is the mechanistic insights from assays like caspase activation or target engagement that provide a compelling rationale for further development.
-
In-vivo data provides the proof-of-concept in a physiologically relevant system. A low ED50 in an animal seizure model or significant tumor growth inhibition in a xenograft study demonstrates that the compound can reach its target in a living organism and exert the desired therapeutic effect at a dose that is well-tolerated.
A strong correlation between in-vitro potency and in-vivo efficacy is the ideal scenario. For instance, a compound that potently inhibits a specific kinase in-vitro and also effectively suppresses the growth of a tumor that is dependent on that kinase in-vivo presents a very strong case for its mechanism of action. However, discrepancies are common and often provide valuable learning opportunities, highlighting issues with bioavailability, metabolism, or off-target effects that need to be addressed through further medicinal chemistry efforts.
Conclusion
The evaluation of bioactive this compound compounds, whether for anticancer or anticonvulsant applications, is a multi-faceted process that relies on the synergistic use of in-vitro and in-vivo studies. In-vitro assays provide a rapid and cost-effective means of identifying active compounds and elucidating their mechanisms of action, while in-vivo models are essential for confirming efficacy and assessing safety in a whole-organism context. By carefully designing and interpreting the results from both types of studies, researchers can effectively navigate the complex path of drug discovery and development, ultimately translating promising chemical scaffolds into novel therapeutics.
References
- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thalidomide is anti-angiogenic in a xenograft model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of new compounds with anticonvulsant and antinociceptive properties in a group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides [ruj.uj.edu.pl]
- 11. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Conformational Analysis of 1,2-Cyclohexanedicarboximide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. For cyclic systems like 1,2-cyclohexanedicarboximide derivatives, understanding the conformational preferences is not merely an academic exercise; it is a critical step in rational drug design and the development of novel materials. The orientation of substituents on the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets or other molecules. This guide provides a comprehensive overview of the principles and techniques for the conformational analysis of these important compounds, offering a framework for researchers to elucidate structure-activity relationships and optimize molecular properties.
The Significance of Conformation in this compound Derivatives
The this compound scaffold is a recurring motif in a variety of biologically active compounds, exhibiting activities ranging from anti-inflammatory and analgesic to antiviral and antibacterial.[1] The therapeutic efficacy of these molecules is intrinsically linked to their conformation, which governs their binding affinity to enzymes and receptors. A subtle change in the orientation of a substituent can dramatically alter the biological response. Therefore, a thorough conformational analysis is a cornerstone of the drug discovery and development process for this class of compounds.
The Chair Conformation: A Dynamic Equilibrium
The cyclohexane ring is not a static, planar entity. It predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. For a 1,2-disubstituted cyclohexane, this leads to a dynamic equilibrium between two chair conformers, often referred to as a "ring flip." In this process, axial substituents become equatorial, and vice versa.
Caption: The dynamic equilibrium between the two chair conformations of a trans-1,2-disubstituted cyclohexane.
For cis-1,2-cyclohexanedicarboximide derivatives, one substituent will be in an axial position and the other in an equatorial position in any given chair conformation. A ring flip will interchange these positions. In the case of trans isomers, the substituents can be either both equatorial (diequatorial) or both axial (diaxial).
The position of this equilibrium is dictated by the steric and electronic nature of the substituents. Generally, bulkier substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.
Key Analytical Techniques for Conformational Analysis
A multi-faceted approach, combining spectroscopic, crystallographic, and computational methods, is essential for a comprehensive understanding of the conformational landscape of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For cyclohexane derivatives, the vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of this coupling is dependent on the dihedral angle between the two coupled protons, a relationship described by the Karplus equation.
The Karplus Relationship: This principle states that the coupling constant is largest when the dihedral angle is 0° or 180° (syn- or anti-periplanar) and smallest when it is 90° (gauche). In a cyclohexane chair, axial-axial protons have a dihedral angle of approximately 180°, resulting in a large coupling constant (typically 8-13 Hz). Axial-equatorial and equatorial-equatorial protons have smaller dihedral angles (around 60°), leading to smaller coupling constants (typically 2-5 Hz).
By measuring the ³JHH values for the methine protons at the 1- and 2-positions, one can determine the relative populations of the conformers in equilibrium.
Experimental Protocol: Determining Conformer Population by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Spectral Analysis: Identify the signals corresponding to the methine protons at the 1- and 2-positions of the cyclohexane ring. These are often complex multiplets.
-
Coupling Constant Measurement: Use spectral simulation software to accurately measure the vicinal coupling constants (³JHH) from the multiplets of the methine protons.
-
Calculation of Conformer Population:
-
For a trans isomer, the observed coupling constant (J_obs) is a weighted average of the coupling constants for the diequatorial (J_ee) and diaxial (J_aa) conformers: J_obs = x_ee * J_ee + x_aa * J_aa where x_ee and x_aa are the mole fractions of the diequatorial and diaxial conformers, respectively (x_ee + x_aa = 1).
-
The values for J_ee and J_aa can be estimated from model compounds or theoretical calculations. For cyclohexane systems, typical values are J_aa ≈ 10-13 Hz and J_ee ≈ 2-3 Hz.
-
The mole fraction of the diequatorial conformer can then be calculated as: x_ee = (J_obs - J_aa) / (J_ee - J_aa)
-
Comparative Data for Related Cyclohexane Derivatives
| Derivative | Solvent | % Diequatorial Conformer |
| trans-1,2-dimethoxycyclohexane | Pentane | ~70% |
| trans-1,2-dimethoxycyclohexane | Methanol | >95% |
| trans-2-methoxycyclohexanol | Pentane | ~80% |
| trans-2-methoxycyclohexanol | Methanol | >98% |
Data adapted from a study on 1,2-disubstituted cyclohexanes.[2]
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the cyclohexane ring and the orientation of all substituents. This technique yields a static picture of the molecule in its lowest energy state within the crystal lattice.
Workflow for X-ray Crystallographic Analysis
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
While providing highly accurate structural information, it is crucial to remember that the conformation observed in the solid state may not be the predominant conformation in solution due to packing forces and the absence of solvent effects. However, crystallographic data is invaluable for validating computational models and providing a starting point for solution-state studies. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide clearly shows the cyclohexane ring in a chair conformation.[3]
Computational Chemistry: Exploring the Conformational Energy Landscape
Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the potential energy surface of a molecule and predicting the relative stabilities of different conformers. These methods can also be used to calculate theoretical NMR coupling constants, which can then be compared with experimental data to validate the computational model.
Typical Computational Protocol
-
Structure Building: Construct the 3D structures of the possible conformers of the this compound derivative.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR Prediction (Optional): Calculate the theoretical NMR chemical shifts and coupling constants for comparison with experimental data.
The Influence of the N-Substituent: A Comparative Perspective
The nature of the substituent on the imide nitrogen can significantly influence the conformational equilibrium of the cyclohexane ring.
-
Steric Bulk: A bulky N-substituent, such as a tert-butyl or a large aryl group, will increase the steric demand of the imide moiety. This can influence the preference for the diequatorial conformer in trans isomers to minimize steric clashes.
-
Electronic Effects: The electronic properties of the N-substituent can also play a role. An electron-withdrawing group might affect the geometry of the imide ring, which in turn could have a subtle influence on the cyclohexane conformation.
-
Aryl vs. Alkyl Substituents: An N-aryl group introduces the possibility of π-stacking interactions and other non-covalent interactions that are not present with an N-alkyl group. These interactions can influence the preferred conformation in both solution and the solid state.
While direct comparative experimental data for a series of N-substituted 1,2-cyclohexanedicarboximides is limited, the principles outlined above provide a strong framework for predicting and analyzing their conformational behavior. By combining NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a detailed understanding of the three-dimensional structure of these important molecules and its impact on their function.
Conclusion
The conformational analysis of this compound derivatives is a critical aspect of their development as therapeutic agents and functional materials. A judicious application of modern analytical and computational techniques allows for a detailed elucidation of their three-dimensional structure and dynamic behavior. This guide provides a foundational understanding of the key principles and experimental approaches, empowering researchers to make informed decisions in the design and optimization of this versatile class of molecules. As the field advances, the systematic investigation of a broader range of N-substituted derivatives will undoubtedly provide deeper insights into the intricate interplay between structure and function.
References
- 1. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Cyclohexanedicarboximide
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1,2-Cyclohexanedicarboximide, ensuring the protection of laboratory personnel and the environment.
The causality behind these protocols is rooted in the precautionary principle. While comprehensive toxicological data for this compound is not widely available, its chemical structure as a cyclic imide and information on related compounds necessitate that it be handled as a potentially hazardous substance.[1] Adherence to these guidelines creates a self-validating system of safety, minimizing risk at every stage of the chemical's lifecycle.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling and disposal. This compound is a white to off-white crystalline solid.[1] While specific hazard classifications are limited, related chemical structures like anhydrides and other imides suggest the following potential risks:
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]
-
Hazardous Decomposition: Prolonged exposure to high temperatures or fire can lead to thermal decomposition, releasing toxic fumes such as nitrogen oxides (NOx) and carbon monoxide (CO).[1][2][3]
Therefore, all handling and disposal operations should be conducted under the assumption that the compound is hazardous.
Key Chemical and Safety Data
| Property | Value | Source |
| CAS Number | 7506-66-3 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Incompatibilities | Strong oxidizing agents | [2][3] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [1][2] |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is mandatory to use appropriate PPE to create a barrier between the researcher and the chemical.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for tears or punctures before each use.[6]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against dust particles.[2][6]
-
Skin and Body Protection: A full-length laboratory coat is required to prevent skin contact.[2][6]
-
Respiratory Protection: All handling of solid this compound that may generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain and Clean:
-
Decontaminate: Clean the spill surface with a detergent and water solution, followed by a rinse. All cleaning materials must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7][8] The guiding principle is that chemical waste should never be disposed of down the drain or in regular trash.[9]
Step 1: Waste Segregation and Collection
Collect all waste contaminated with this compound in a dedicated hazardous waste container.[6] This includes:
-
Unused or expired product.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves).
-
Spill cleanup materials.
Causality: Segregating waste streams is crucial to prevent dangerous chemical reactions.[9] Mixing incompatible chemicals can lead to heat generation, gas evolution, or fire.
Step 2: Containerization
-
Select a Compatible Container: Use a container made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[7][9] The container must be in good condition, free from leaks or cracks.[7]
-
Seal the Container: The container must have a tight-fitting lid and be kept closed at all times except when adding waste.[7][9] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be clearly marked with:
-
The words "HAZARDOUS WASTE ".[7]
-
The full chemical name: "This compound ". Avoid using abbreviations or formulas.[9]
-
The date when waste was first added to the container (accumulation start date).[10]
Step 4: Storage
Store the sealed and labeled waste container in a designated, secure "Satellite Accumulation Area" (SAA) within the laboratory.[6][7] The storage area should be:
-
Well-ventilated.
-
Away from heat sources or incompatible materials.[2]
-
Under the control of laboratory personnel.[7]
Step 5: Professional Disposal
The final disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] The most common and recommended method for this type of organic solid is high-temperature incineration at a permitted facility.[6][11]
-
Arrange for Pickup: Follow your institution's procedures to request a hazardous waste pickup.[10] Ensure all paperwork is completed accurately.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 1,2-Cyclohexanedicarboximide
This guide provides essential safety and logistical information for laboratory personnel handling 1,2-Cyclohexanedicarboximide. As a dedicated partner in your research and development endeavors, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, fostering a culture of safety and scientific excellence. The following protocols are designed to be a self-validating system, ensuring the well-being of researchers and the integrity of your work.
While a specific Safety Data Sheet (SDS) for this compound was not immediately available, its structural similarity to cis-1,2-Cyclohexanedicarboxylic anhydride and cis-1,2-Cyclohexanedicarboxylic acid allows for a robust initial safety assessment. The anhydride, in particular, is known to be a skin and respiratory sensitizer, to cause serious eye damage, and to potentially induce respiratory irritation.[1] Consequently, this compound should be handled with a commensurate level of caution.
I. Hazard Assessment and Quantitative Data
Based on the hazard profile of structurally related compounds, this compound is presumed to present the following risks. This information is a proxy and should be supplemented with a substance-specific SDS when available.
| Hazard Classification | Description | Source |
| Serious Eye Damage/Irritation | Category 1 | [1] |
| Respiratory Sensitization | Category 1 | [1] |
| Skin Sensitization | Category 1 | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [1] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If they experience respiratory symptoms, call a poison center or doctor. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[2]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of exposure.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing to prevent skin exposure. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs. | Use a respirator with a particulates filter conforming to EN 143.[1] |
III. Operational and Disposal Plans
A. Pre-Handling Checklist & Workflow
The following diagram outlines the essential steps to be taken before, during, and after handling this compound to ensure a safe operational environment.
Caption: Workflow for the safe handling of this compound.
B. Step-by-Step Handling Procedures
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Weighing and Transfer :
-
Wear all prescribed PPE, including double gloves if there is a risk of splashing.
-
To prevent the generation of dust, handle the solid material carefully.
-
Use non-sparking tools and take precautions against static discharge.[3]
-
-
During the Experiment :
-
Keep all containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
If any signs of exposure occur, such as skin irritation or respiratory discomfort, cease work immediately and follow the first aid procedures outlined above.
-
C. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect any contaminated disposable items, such as gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[3]
-
-
Container Management : Ensure that all waste containers are kept tightly closed and are stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3]
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]
By adhering to these comprehensive safety protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring both personal safety and the integrity of your scientific pursuits.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
